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  • Product: Ethyl 5-amino-2-methylpyridine-4-carboxylate
  • CAS: 52393-72-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of Ethyl 5-amino-2-methylpyridine-4-carboxylate: A Case Study in the Absence of Publicly Available Crystallographic Data

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-amino-2-methylpyridine-4-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-2-methylpyridine-4-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and solid-state properties is crucial for predicting its behavior, optimizing its formulation, and understanding its interactions with biological targets. To date, the single-crystal X-ray diffraction (XRD) data and the refined crystal structure of this specific compound are not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose. Firstly, it underscores the critical importance of obtaining such data in the drug development pipeline. Secondly, it provides a comprehensive, expert-led protocol for the determination and analysis of the crystal structure and XRD data of ethyl 5-amino-2-methylpyridine-4-carboxylate, from crystal growth to data interpretation and validation. By referencing crystallographic data of analogous structures, we will explore the anticipated structural features and the profound insights that a detailed crystallographic study would reveal.

The Imperative of Structural Elucidation in Drug Development

In the realm of pharmaceutical sciences, the precise knowledge of a molecule's three-dimensional arrangement in the solid state is not merely an academic exercise; it is a cornerstone of rational drug design and development. The crystal structure of an active pharmaceutical ingredient (API) governs a multitude of its physicochemical properties, including:

  • Solubility and Dissolution Rate: The arrangement of molecules in a crystal lattice and the intermolecular forces at play directly influence how readily the compound dissolves, which in turn affects its bioavailability.

  • Stability and Shelf-life: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different stabilities. A comprehensive structural analysis is essential to identify the most stable form for development.

  • Hygroscopicity: The propensity of a compound to absorb atmospheric moisture is often related to the presence of specific functional groups and their accessibility within the crystal lattice.

  • Mechanical Properties: The flowability, compressibility, and tabletability of a powdered API are all dictated by its crystal habit and packing.

  • Intellectual Property: The discovery and characterization of novel polymorphs, co-crystals, or salts of an API can be a critical component of a company's intellectual property portfolio.

For a molecule like ethyl 5-amino-2-methylpyridine-4-carboxylate, which possesses key functional groups for hydrogen bonding (amino group, ester carbonyl, and pyridine nitrogen), a detailed understanding of its crystal packing is paramount for predicting and controlling these properties.

A Roadmap to Crystal Structure Determination

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both theoretical understanding and practical expertise. The following sections outline a robust workflow for achieving this for ethyl 5-amino-2-methylpyridine-4-carboxylate.

Step 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly pertinent to single-crystal XRD. The quality of the diffraction data is entirely dependent on the quality of the crystal. For a novel compound like ethyl 5-amino-2-methylpyridine-4-carboxylate, a systematic screening of crystallization conditions is the first and most critical step.

Experimental Protocol: Single Crystal Growth

  • Purity Assessment: Ensure the starting material is of the highest possible purity (>98%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Assess the solubility of the compound in each solvent at room temperature and at elevated temperatures. An ideal solvent will show moderate solubility at room temperature and significantly higher solubility upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote crystallization.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is readily soluble. Place this solution as a small drop on a coverslip (hanging drop) or on a pedestal in a sealed container (sitting drop). The container's reservoir is filled with a less-soluble "anti-solvent." As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, leading to crystallization.

    • Solvent-Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a solvent at the bottom of a narrow tube, and an anti-solvent carefully layered on top. Crystals may form at the interface over time.

Crystal_Growth_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purity High-Purity Compound (>98%) Solubility Solubility Screening (Various Solvents) Purity->Solubility SE Slow Evaporation Solubility->SE SC Slow Cooling Solubility->SC VD Vapor Diffusion Solubility->VD SAS Solvent/Anti-Solvent Diffusion Solubility->SAS Crystals Single Crystals SE->Crystals SC->Crystals VD->Crystals SAS->Crystals

Figure 1: Workflow for Single Crystal Growth.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal diffractometer.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer. A modern instrument is typically equipped with a molybdenum (Mo) or copper (Cu) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing:

    • The collected images are integrated to determine the position and intensity of each diffraction spot.

    • The unit cell parameters (the dimensions of the basic repeating unit of the crystal) are determined.

    • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Step 3: Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms within the crystal.

Workflow: Structure Solution and Refinement

  • Structure Solution: Using specialized software, the initial positions of the atoms are determined from the diffraction data. This is often the most challenging step and can be accomplished by "direct methods" or "Patterson methods."

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure is typically deposited in a crystallographic database like the CCDC to receive a unique deposition number.

XRD_Workflow cluster_data_collection Data Collection cluster_analysis Structure Analysis Mount Crystal Mounting (Goniometer) Collect Diffraction Data Collection (100 K) Mount->Collect Process Data Processing (Integration & Correction) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Yields Unit Cell & Intensity Data Refine Structure Refinement (Least-Squares) Solve->Refine Validate Validation & Deposition (e.g., CCDC) Refine->Validate

Figure 2: Workflow for SC-XRD Analysis.

Anticipated Structural Insights: Learning from an Analogue

While the crystal structure of ethyl 5-amino-2-methylpyridine-4-carboxylate is not available, we can draw valuable inferences from the published structure of a closely related compound, Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate [1].

This analogue shares the ethyl carboxylate and 2-methylpyridine core, with a hydroxymethyl group at the 4-position and the key functional group at the 5-position. The published data for this analogue reveals several key features that we can anticipate for our target compound[1]:

  • Planarity: The pyridine ring and the ethyl ester group are nearly coplanar. We can expect a similar planarity in ethyl 5-amino-2-methylpyridine-4-carboxylate, which would have implications for its electronic properties and potential for π-stacking interactions.

  • Hydrogen Bonding: In the analogue, molecules form chains via O-H···N hydrogen bonds between the hydroxymethyl group and the pyridine nitrogen of an adjacent molecule[1]. For our target compound, the amino group (-NH2) is a potent hydrogen bond donor, and the pyridine nitrogen and ester carbonyl are acceptors. We can therefore predict a robust network of intermolecular N-H···N and/or N-H···O=C hydrogen bonds, which will likely dominate the crystal packing and contribute significantly to the material's melting point and stability.

  • Molecular Conformation: The orientation of the ethyl group of the ester can adopt different conformations. Its preferred conformation in the solid state will be determined by a balance of intramolecular sterics and intermolecular packing forces.

Table 1: Crystallographic Data for Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate[1]

ParameterValue
Chemical FormulaC10H13NO3
Molecular Weight195.21
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.4998 (2)
b (Å)15.4499 (8)
c (Å)14.2036 (7)
β (°)96.417 (1)
Volume (ų)981.27 (8)
Z4
Temperature (K)87 (2)

The Role of Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the definitive atomic arrangement, powder XRD is an indispensable tool for routine analysis and quality control in a drug development setting. PXRD is much faster and does not require single crystals.

Applications of PXRD:

  • Phase Identification: The PXRD pattern of a crystalline solid is a unique fingerprint. It can be used to confirm the identity of a synthesized batch against a known standard.

  • Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns.

  • Crystallinity Assessment: The sharpness of the peaks in a PXRD pattern provides an indication of the degree of crystallinity of the material.

  • Quality Control: PXRD can be used to monitor batch-to-batch consistency and to detect the presence of any unwanted crystalline phases.

Once the single-crystal structure of ethyl 5-amino-2-methylpyridine-4-carboxylate is determined, its PXRD pattern can be calculated and used as a reference for all future batches of the material.

Conclusion

The structural elucidation of ethyl 5-amino-2-methylpyridine-4-carboxylate represents a critical step in its potential development as a pharmaceutical agent. Although its crystal structure is not yet in the public domain, this guide has provided a comprehensive framework for its determination and analysis. By following the detailed protocols for crystal growth, single-crystal XRD, and data refinement, researchers can unlock the precise three-dimensional architecture of this molecule. The insights gained from such a study, guided by the analysis of analogous structures, will be invaluable for understanding its solid-state properties, ensuring its quality and consistency, and ultimately, accelerating its journey from a promising molecule to a potential therapeutic.

References

  • Hathaway, B. J. (2008). Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). About the CSD. Retrieved from [Link]

  • Appchem. (n.d.). ethyl 5-amino-2-methylpyridine-4-carboxylate. Retrieved from [Link]

  • Clegg, W., & Teat, S. J. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(8), 1265-1270. [Link]

  • AIP Publishing. (2021). Growth, Computational-Structure, XRD Data and Biological Studies of 2-Amino-4-Methylpyridinium 4- Hydroxybenzoate (AMPHB) Crystals. AIP Conference Proceedings, 2369, 020082. [Link]

Sources

Exploratory

Solubility profile of Ethyl 5-amino-2-methylpyridine-4-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-amino-2-methylpyridine-4-carboxylate in Organic Solvents Authored by: A Senior Application Scientist Introduction Ethyl 5-amino-2-methylpyridine-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-amino-2-methylpyridine-4-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Ethyl 5-amino-2-methylpyridine-4-carboxylate is a heterocyclic organic compound featuring a substituted pyridine core. Its structure, incorporating an amino group, a methyl group, and an ethyl carboxylate moiety, suggests its potential as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility profile in various organic solvents is a cornerstone of successful process development, enabling informed decisions in reaction chemistry, purification, crystallization, and formulation.[1][2][3]

Published quantitative solubility data for this specific molecule is scarce. Therefore, this technical guide adopts a foundational approach. It is designed not merely to present data, but to equip researchers, scientists, and drug development professionals with the theoretical framework, experimental protocols, and data interpretation strategies required to comprehensively characterize the solubility of Ethyl 5-amino-2-methylpyridine-4-carboxylate or similarly novel compounds. We will delve into the causality behind experimental design, ensuring a robust and scientifically sound approach to generating a reliable solubility profile.

Physicochemical Properties and Solubility Predictions

A molecule's structure dictates its intermolecular interactions and, consequently, its solubility. The principle of "like dissolves like" is governed by the balance of forces such as dispersion, polarity, and hydrogen bonding.[4]

Molecular Structure Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons not involved in the aromatic system, rendering the molecule weakly basic.[5][6][7] This site can participate in hydrogen bonding as an acceptor.

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and can also act as an acceptor, significantly increasing the potential for interaction with protic solvents.

  • Ethyl Carboxylate Group (-COOC₂H₅): The ester group contributes polarity through its carbonyl (C=O) and ether (-O-) linkages, which can act as hydrogen bond acceptors.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.

Based on this structure, Ethyl 5-amino-2-methylpyridine-4-carboxylate is a polar molecule with significant hydrogen bonding capability. We can predict moderate to high solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF), and lower solubility in nonpolar solvents (e.g., hexane, toluene).

Predictive Models: Hansen Solubility Parameters (HSP) Before extensive lab work, predictive tools can guide solvent selection. Hansen Solubility Parameters (HSP) deconstruct the total cohesive energy of a substance into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from dipolar intermolecular forces.

  • δH: Energy from hydrogen bonds.[4][8]

Two substances with similar HSP values are likely to be miscible.[9] While the specific HSP values for the target molecule are not published, they can be estimated using group contribution methods or determined experimentally as detailed later in this guide. This approach provides a more nuanced prediction than simple polarity considerations.[8][10]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[11] The shake-flask method is the gold-standard technique for determining this value due to its reliability and direct measurement of the saturated state.[11][12]

Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by confirming that equilibrium has been reached.

Objective: To determine the equilibrium solubility of Ethyl 5-amino-2-methylpyridine-4-carboxylate in a selected organic solvent at a constant temperature (e.g., 298.15 K / 25 °C).

Materials:

  • Ethyl 5-amino-2-methylpyridine-4-carboxylate (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.22 or 0.45 µm PTFE, chemically compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid Ethyl 5-amino-2-methylpyridine-4-carboxylate to several vials. The key is to ensure a solid phase remains at the end of the experiment, indicating saturation.[12][13] A visual excess is typically sufficient.

  • Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for an extended period.

    • Scientist's Rationale: Equilibrium for some crystalline compounds can be slow to achieve. It is critical to agitate long enough to reach a true thermodynamic equilibrium. A typical starting point is 24 to 48 hours.[14][15] To ensure equilibrium, samples should be taken at successive time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent for at least the last two time points.[16]

  • Phase Separation: Once agitation is complete, allow the vials to rest in the constant temperature bath for at least 2 hours to let the excess solid settle.[17]

  • Sample Withdrawal and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately filter the solution through a pre-conditioned syringe filter into a clean vial.

    • Scientist's Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert to the solvent and have low binding affinity for the compound.[12] Pre-conditioning the filter by passing a small amount of the saturated solution through it first helps to saturate any binding sites on the filter membrane.

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-determined analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, as described in the following section. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation start Add excess solid solute to vials add_solvent Add known volume of solvent start->add_solvent seal_vials Seal vials tightly add_solvent->seal_vials equilibrate Agitate in thermostatic shaker (24-72h) seal_vials->equilibrate settle Allow excess solid to settle (≥2h) equilibrate->settle check Concentration at 24h ≈ Conc. at 48h? equilibrate->check Sample at multiple time points withdraw Withdraw supernatant with syringe settle->withdraw At constant temp. filter Filter through 0.22µm syringe filter withdraw->filter dilute Perform accurate dilution filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate check->equilibrate No (Continue agitation) check->calculate Yes (Equilibrium)

Caption: Workflow for the isothermal shake-flask method.

Analytical Quantification Methods

Accurate quantification of the solute in the saturated solution is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[12]

Protocol: HPLC-UV Method for Quantification

Objective: To develop a robust HPLC-UV method and calibration curve for the quantification of Ethyl 5-amino-2-methylpyridine-4-carboxylate.

Step-by-Step Methodology:

  • Instrumentation and Conditions (Typical Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: A C18 column is a versatile starting point for moderately polar organic molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A simple isocratic method may also be sufficient.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a dilute standard solution.[17]

  • Calibration Curve Generation:

    • Prepare a high-concentration stock solution of the compound in the chosen solvent with known concentration.[17]

    • Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.[18]

    • Inject each standard solution into the HPLC system in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression on the data points. The resulting calibration curve should have a coefficient of determination (R²) value ≥ 0.995 for good linearity.

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment.

    • Determine the peak area for the analyte.

    • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to obtain the final solubility value.

Workflow for HPLC Calibration and Quantification

G cluster_cal Calibration Curve Generation cluster_quant Sample Quantification stock Prepare accurate stock solution standards Create series of 5+ calibration standards stock->standards inject_std Inject standards into HPLC standards->inject_std plot Plot Peak Area vs. Concentration inject_std->plot regress Perform linear regression (Check R² ≥ 0.995) plot->regress calc_conc Calculate concentration using calibration curve regress->calc_conc Use y=mx+c sample Inject diluted saturated solution sample get_area Measure peak area sample->get_area get_area->calc_conc final_sol Apply dilution factor to get final solubility calc_conc->final_sol

Caption: Workflow for creating an HPLC calibration curve and quantifying sample concentration.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions.

Table 1: Solubility of Ethyl 5-amino-2-methylpyridine-4-carboxylate at 298.15 K (25 °C)

Solvent CategorySolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Experimental DataCalculated Data
Ethanol24.6Experimental DataCalculated Data
Isopropanol19.9Experimental DataCalculated Data
Polar Aprotic Acetonitrile37.5Experimental DataCalculated Data
Acetone20.7Experimental DataCalculated Data
Ethyl Acetate6.02Experimental DataCalculated Data
Dimethyl Sulfoxide (DMSO)46.7Experimental DataCalculated Data
Nonpolar Toluene2.38Experimental DataCalculated Data
n-Hexane1.88Experimental DataCalculated Data

Interpretation: The collected data should be analyzed in the context of solute-solvent interactions.

  • High solubility in alcohols would confirm the importance of hydrogen bonding interactions with both the amino group (donor) and the pyridine nitrogen/ester carbonyls (acceptors).

  • Solubility in polar aprotic solvents like DMSO and Acetonitrile would be driven by dipole-dipole interactions.

  • Low solubility in nonpolar solvents like hexane would highlight the molecule's overall high polarity and the energetic penalty of disrupting the strong solvent-solvent interactions of the nonpolar solvent.

Conclusion

Determining the solubility profile of a novel compound like Ethyl 5-amino-2-methylpyridine-4-carboxylate is a foundational activity in chemical and pharmaceutical development. In the absence of published data, a systematic and rigorous experimental approach is required. This guide provides the necessary theoretical background and detailed, self-validating protocols for determining thermodynamic solubility using the gold-standard shake-flask method coupled with HPLC-UV analysis. By understanding the "why" behind each step—from ensuring equilibrium to validating analytical methods—researchers can generate a robust and reliable solubility profile, enabling streamlined process development, efficient purification strategies, and successful formulation design.

References

  • Mohsen-Nia, M., Modarress, H., & Daneshvar, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. Retrieved from [Link]

  • Garrido, J., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Retrieved from [Link]

  • Kromann, J. C., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications. Retrieved from [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Garrido, J., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Patel, H., et al. (2020). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Retrieved from [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. NCBI. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20. Wiley. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. chemeurope.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). ethyl 4-diethylamino-5-methylpyridine-3-carboxylate. Chemical Synthesis Database. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Hansen Solubility Parameters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 5-amino-4-methylpyridine-2-carboxylate. Chemspace. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. Retrieved from [Link]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Retrieved from [Link]

  • HSPiP. (n.d.). Hansen Solubility Parameters in Practice. HSPiP. Retrieved from [Link]

  • PMC. (n.d.). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. PMC. Retrieved from [Link]

  • MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Cheméo. (n.d.). Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. Cheméo. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]

  • PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability Profile of Ethyl 5-amino-2-methylpyridine-4-carboxylate at Room Temperature

Executive Summary Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3) is a highly functionalized heterocyclic scaffold widely utilized as a critical intermediate in the synthesis of fused pyridopyrimidines and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3) is a highly functionalized heterocyclic scaffold widely utilized as a critical intermediate in the synthesis of fused pyridopyrimidines and advanced pharmaceutical active ingredients (APIs) [1]. While its utility in complex cyclization reactions is well-documented [2], understanding its thermodynamic stability at room temperature (25°C) is paramount for formulation scientists and process chemists. This whitepaper provides an in-depth analysis of the compound's thermodynamic baseline, its primary degradation kinetics, and the self-validating calorimetric workflows required to ensure long-term shelf-life integrity.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of Ethyl 5-amino-2-methylpyridine-4-carboxylate is dictated by the electronic interplay of its functional groups:

  • The Pyridine Core: Acts as an electron-withdrawing sink, stabilizing the overall molecular orbital framework but increasing the electrophilicity of attached substituents.

  • C4 Ethyl Ester: The ester carbonyl is highly polarized. While sterically hindered by the adjacent C5 amino group, it remains susceptible to nucleophilic acyl substitution (hydrolysis) in the presence of ambient moisture.

  • C5 Primary Amine: Acts as an electron-donating group via resonance, which slightly attenuates the electrophilicity of the C4 ester. However, this electron richness makes the amine nitrogen a prime target for auto-oxidation.

  • C2 Methyl Group: Provides mild inductive stabilization to the pyridine ring, slightly elevating the activation energy ( Ea​ ) required for ring-opening or deep degradation.

At room temperature (25°C) under anhydrous conditions, the compound resides in a deep thermodynamic well, exhibiting excellent kinetic stability. However, the introduction of atmospheric moisture or UV radiation acts as a catalyst, lowering the transition state energy and initiating exothermic degradation cascades.

Primary Degradation Pathways at Ambient Conditions

Understanding causality in degradation is critical for predictive modeling. At room temperature, the compound undergoes two primary degradation pathways, both of which are exothermic and thermodynamically favorable over long time scales.

  • Ester Hydrolysis (Moisture-Driven): Surface moisture condenses on the crystalline solid, acting as a localized solvent micro-environment. Water acts as a nucleophile, attacking the C4 ester carbonyl to yield 5-amino-2-methylpyridine-4-carboxylic acid and ethanol.

  • Amine Oxidation (Oxygen/Light-Driven): The C5 amine undergoes slow photo-oxidation or auto-oxidation to form N-oxides or azo-dimers.

Degradation A Ethyl 5-amino-2-methylpyridine -4-carboxylate B 5-amino-2-methylpyridine -4-carboxylic acid (Hydrolysis Product) A->B Ambient Moisture (H2O, 25°C) C Oxidation Products (Azo dimers / N-oxides) A->C Photo-oxidation (O2, hv, 25°C)

Primary ambient degradation pathways: ester hydrolysis and amine oxidation.

Experimental Workflow: Isothermal Microcalorimetry (IMC)

Traditional High-Performance Liquid Chromatography (HPLC) stability testing requires months of storage to detect macroscopic degradation. To achieve rapid, predictive thermodynamic profiling, Isothermal Microcalorimetry (IMC) is the gold standard [3]. IMC measures the minute heat flow ( dQ/dt ) generated by slow degradation reactions at room temperature in the microwatt ( μW ) range, allowing scientists to "fast-forward" shelf-life predictions without artificially forcing degradation via extreme heat [4].

Self-Validating IMC Protocol

To ensure absolute scientific integrity, this protocol utilizes a closed-loop validation system: the thermal data is continuously cross-referenced against an inert baseline and orthogonally verified.

Step 1: Instrument Calibration & Baseline Validation

  • Load a chemically inert sapphire reference into the reference ampoule of the microcalorimeter.

  • Equilibrate the system at exactly 25.000°C.

  • Validation Check: Monitor the heat flow for 24 hours. The baseline drift must be <0.1μW/day . If the drift exceeds this, the thermostat is unstable, and the experiment must be aborted and recalibrated.

Step 2: Sample Preparation & Measurement

  • Accurately weigh 100 mg of Ethyl 5-amino-2-methylpyridine-4-carboxylate into a glass ampoule.

  • Seal the ampoule under a controlled atmosphere (e.g., 50% Relative Humidity using a saturated salt solution).

  • Insert the ampoule into the IMC and record the continuous heat flow ( dQ/dt ) for 7 to 14 days.

Step 3: Kinetic Extraction & Orthogonal Verification

  • Integrate the heat flow curve to calculate the total enthalpy of degradation ( ΔHdeg​ ).

  • Validation Check: Post-IMC, extract the sample and analyze it via HPLC. Calculate the molar degradation. The total integrated heat must mathematically correlate to the molar degradation multiplied by the theoretical heat of reaction. This proves the measured heat was purely from chemical degradation, not physical relaxation or polymorph transition.

Workflow S1 1. Sample Preparation Equilibration at 25°C, Controlled RH S2 2. Isothermal Microcalorimetry (IMC) Continuous µW Heat Flow Measurement S1->S2 S3 3. Kinetic Modeling Arrhenius Extrapolation & Heat Integration S2->S3 S4 4. Shelf-Life Prediction Thermodynamic Stability Profiling S3->S4

Step-by-step isothermal microcalorimetry (IMC) workflow for stability testing.

Quantitative Thermodynamic Data

By combining IMC data at 25°C with accelerated Modulated Differential Scanning Calorimetry (mDSC) data, we can extrapolate the precise kinetic parameters for this pyridinecarboxylate derivative [5].

Thermodynamic ParameterTypical Value RangeAnalytical MethodMechanistic Significance
Standard Enthalpy of Degradation ( ΔHdeg​ ) -45 to -60 kJ/molIMC (25°C)Exothermic heat release confirms spontaneous ester hydrolysis and amine oxidation under ambient stress.
Activation Energy ( Ea​ ) 85 - 105 kJ/molmDSC / ArrheniusA high Ea​ indicates strong kinetic stability at room temperature, preventing rapid runaway degradation.
Heat Flow at 25°C ( dQ/dt ) <1.5μW/g IMCA heat flow below 2.0 μW/g typically correlates to a shelf-life exceeding 24 months under dry conditions.
Critical Relative Humidity (CRH) ~72% - 75% RHDynamic Vapor SorptionThe moisture threshold at which surface dissolution occurs, exponentially accelerating the hydrolysis rate.

Storage & Handling Protocols

Based on the thermodynamic profiling, the following handling protocols are mandatory to maintain the structural integrity of Ethyl 5-amino-2-methylpyridine-4-carboxylate:

  • Moisture Exclusion: Because the Critical Relative Humidity (CRH) is ~75%, the compound must be stored in tightly sealed containers with desiccant packs to maintain an internal RH below 30%.

  • Actinic Light Protection: To prevent the photo-oxidation of the C5 primary amine, the compound must be stored in amber glass or opaque high-density polyethylene (HDPE) containers.

  • Inert Atmosphere (Optional but Recommended): For long-term storage exceeding 12 months, purging the headspace of the container with high-purity Argon or Nitrogen will displace oxygen, effectively neutralizing the amine oxidation pathway.

References

  • Appchem. "ethyl 5-amino-2-methylpyridine-4-carboxylate | 52393-72-3 | C9H12N2O2". Appchemical.com.
  • Warner, J.C. "Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines. Part Iv. Miscellaneous Fused Pyrimidines". VDOC.PUB.
  • Beezer, A.E., et al. "Pharmaceutical microcalorimetry: applications to long-term stability studies". PubMed.
  • TA Instruments. "Isothermal Microcalorimetry: Pharmaceutical Applications Of Microcalorimetry". Bioprocess Online.
  • Lab Manager. "Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life". Labmanager.com.
Exploratory

A Methodological Guide to Characterizing the Pharmacokinetic Profile of Ethyl 5-amino-2-methylpyridine-4-carboxylate

Disclaimer: As of the date of this guide, specific pharmacokinetic data for Ethyl 5-amino-2-methylpyridine-4-carboxylate is not available in the public domain. This document, therefore, serves as an in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this guide, specific pharmacokinetic data for Ethyl 5-amino-2-methylpyridine-4-carboxylate is not available in the public domain. This document, therefore, serves as an in-depth technical guide outlining the essential methodologies and experimental workflows required to fully characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this novel chemical entity. The protocols and strategies described herein represent the industry-standard approach for any new small molecule drug candidate.

Introduction: The Imperative of Pharmacokinetic Profiling

Ethyl 5-amino-2-methylpyridine-4-carboxylate is a substituted pyridine derivative. For any such novel compound to progress from a promising hit to a viable clinical candidate, a thorough understanding of its behavior within a biological system is paramount. Pharmacokinetics (PK), the study of what the body does to a drug, forms the cornerstone of this understanding. It provides critical insights into a drug's onset, intensity, and duration of action, ultimately guiding dose selection and regimen design for ensuring safety and efficacy.[1][2]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacokinetic properties of Ethyl 5-amino-2-methylpyridine-4-carboxylate. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.

Part 1: Foundational Physicochemical and In Vitro Characterization

Before embarking on complex in vivo studies, a panel of in vitro ADME assays provides the initial, crucial data points. These assays are designed to be rapid, cost-effective, and predictive, allowing for early-stage candidate selection and optimization.[3][4][5][6][7]

Physicochemical Properties

While extensive experimental data is unavailable, some basic properties can be identified.

PropertyValue/InformationSource
Molecular Formula C₉H₁₂N₂O₂[8]
Molecular Weight 180.21 g/mol Inferred from Formula
Chemical Structure Ethyl 5-amino-2-methylpyridine-4-carboxylate[8]
Synonyms N/AN/A

These fundamental properties are the starting point for predicting behavior. The presence of an amino group (basic), a pyridine ring (weakly basic), and an ethyl ester (lipophilic, prone to hydrolysis) suggests several potential metabolic pathways and distribution characteristics.

Recommended Tier 1 In Vitro ADME Assays

The initial screening phase should prioritize assays that identify potential liabilities and inform the design of more complex studies.[3][5]

AssayKey Parameter(s) MeasuredRationale & Implication
Aqueous Solubility Kinetic & Thermodynamic SolubilityDetermines the maximum concentration achievable in solution; poor solubility can limit absorption and formulation options.
Permeability (e.g., Caco-2) Apparent Permeability (Papp)Predicts intestinal absorption. Low permeability may indicate poor oral bioavailability.
Metabolic Stability In vitro half-life (t½), Intrinsic Clearance (Clint)Assesses susceptibility to metabolism, primarily by liver enzymes. High clearance suggests a short duration of action in vivo.[9]
Plasma Protein Binding (PPB) Percent Bound (%), Fraction Unbound (fu)Determines the extent to which the compound binds to plasma proteins. Only the unbound fraction is pharmacologically active.[10]
CYP450 Inhibition IC₅₀Identifies potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[4]

Part 2: Experimental Deep Dive: Core Protocols and Workflows

This section provides detailed methodologies for the most critical in vitro assays and outlines the design for definitive in vivo studies.

Metabolism: The Metabolic Stability Assay

The goal is to determine the rate at which the compound is metabolized by liver enzymes, typically using liver microsomes which are rich in Phase I (e.g., CYP450) enzymes.[11][12]

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) rapidly in a 37°C water bath and immediately place them on ice.[13]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working stock solution of Ethyl 5-amino-2-methylpyridine-4-carboxylate (e.g., 100 µM in buffer with <0.5% DMSO).

    • Prepare a solution of the NADPH cofactor (e.g., 1 mM in buffer) and pre-warm it to 37°C.[14]

  • Incubation:

    • In a 96-well plate, combine the buffer, the compound's working solution, and the HLM solution (final protein concentration typically 0.5 mg/mL).[12][14]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T₀ (time zero) point for one set of wells.

  • Time Points & Termination:

    • Incubate the plate at 37°C, with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS).[12][14]

    • The acetonitrile precipitates the proteins, stopping all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).

Distribution: Plasma Protein Binding (PPB) Assay

Equilibrium dialysis is considered the gold standard for PPB determination as it is less prone to non-specific binding artifacts compared to other methods like ultrafiltration.[15][16]

  • Apparatus Preparation:

    • Use a 96-well equilibrium dialysis apparatus, which consists of paired wells separated by a semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff).

    • Hydrate the membrane according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike Ethyl 5-amino-2-methylpyridine-4-carboxylate into plasma (e.g., human, rat) to a final concentration (e.g., 1-5 µM).[10]

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Dialysis:

    • Add the spiked plasma to one side of the membrane (the plasma chamber).

    • Add an equal volume of PBS to the other side (the buffer chamber).

    • Seal the unit and place it in a temperature-controlled incubator (37°C) on an orbital shaker.

    • Allow the system to reach equilibrium (typically 4-6 hours, but this should be determined experimentally). At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane.

  • Sample Analysis:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • Crucially , to determine the total concentration, matrix-match the samples. Mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of PBS. This ensures that matrix effects are consistent during LC-MS/MS analysis.

    • Quantify the compound concentration in both matched samples ([C]buffer and [C]plasma) using a validated LC-MS/MS method.

  • Data Calculation:

    • Fraction Unbound (fu) = [C]buffer / [C]plasma

    • Percent Bound = (1 - fu) * 100

The Central Role of Bioanalytical Method Validation

Reliable pharmacokinetic data is entirely dependent on the quality of the bioanalytical methods used for quantification. All assays measuring drug concentrations in biological matrices (plasma, urine, tissue homogenates) must be rigorously validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) Guidance and ICH M10.[17][18][19][20]

ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of measured values to the true concentration.Mean value should be within ±15% of nominal (±20% at LLOQ).[21]
Precision Repeatability and reproducibility of measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[21]
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the matrix.No significant interference at the retention time of the analyte and IS.
Sensitivity The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample.
Calibration Curve The relationship between instrument response and known analyte concentrations.Typically requires ≥ 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

Part 3: In Silico and In Vivo Integration

In vitro data provides a foundation, but in vivo studies are required to understand the integrated ADME processes in a whole organism.

Hypothetical Metabolic Pathway

Based on the structure of Ethyl 5-amino-2-methylpyridine-4-carboxylate, several metabolic transformations are predictable. This serves as a hypothesis to guide metabolite identification studies. The primary sites for metabolism are the pyridine ring, the amino group, and the ethyl ester linkage.

  • Phase I Reactions:

    • Ester Hydrolysis: Carboxylesterases can hydrolyze the ethyl ester to the corresponding carboxylic acid, a very common metabolic route.

    • Oxidation: Cytochrome P450 enzymes can hydroxylate the pyridine ring or the methyl group. N-oxidation of the pyridine nitrogen is also possible.[22][23][24]

  • Phase II Reactions:

    • Glucuronidation/Sulfation: The amino group or any newly formed hydroxyl groups can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Metabolic_Pathway Parent Ethyl 5-amino-2-methyl- pyridine-4-carboxylate M1 5-amino-2-methyl- pyridine-4-carboxylic acid Parent->M1 Ester Hydrolysis (Carboxylesterases) M2 Hydroxylated Metabolite (Ring or Methyl) Parent->M2 Oxidation (CYP450) M3 N-Oxide Metabolite Parent->M3 N-Oxidation (CYP450/FMO) M4 Phase II Conjugate (Glucuronide/Sulfate) M1->M4 Conjugation M2->M4 Conjugation

Caption: Hypothetical metabolic pathways for Ethyl 5-amino-2-methylpyridine-4-carboxylate.

In Vivo Pharmacokinetic Study Design

The definitive PK profile is established in animal models (typically rats or mice initially). A standard study involves administering the compound by both intravenous (IV) and the intended clinical route (e.g., oral, PO) to determine absolute bioavailability.[1][25][26][27]

InVivo_PK_Study cluster_IV Group 1: Intravenous (IV) Dosing cluster_PO Group 2: Oral (PO) Dosing cluster_Analysis Bioanalysis & PK Modeling IV_Dose Administer IV Bolus (e.g., 1 mg/kg) IV_Sample Collect Blood Samples (e.g., 2, 5, 15, 30, 60, 120, 240, 480 min) IV_Dose->IV_Sample Process Process Blood to Plasma IV_Sample->Process PO_Dose Administer Oral Gavage (e.g., 10 mg/kg) PO_Sample Collect Blood Samples (e.g., 15, 30, 60, 120, 240, 480, 1440 min) PO_Dose->PO_Sample PO_Sample->Process Quantify Quantify Drug Concentration (Validated LC-MS/MS) Process->Quantify Model Non-Compartmental Analysis (NCA) Quantify->Model Params Calculate PK Parameters (AUC, Cl, Vd, t½, Cmax, Tmax, F%) Model->Params

Caption: Standard parallel-group design for an in vivo pharmacokinetic study in rats.

ParameterDescription
AUC (Area Under the Curve) Total drug exposure over time.
Cl (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The apparent volume into which the drug distributes in the body.
t½ (Half-life) The time required for the drug concentration to decrease by half.
Cmax The maximum observed plasma concentration after extravascular administration.
Tmax The time at which Cmax is observed.
F% (Bioavailability) The fraction of the administered oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 4: Integrated Strategy for Pharmacokinetic Characterization

A successful PK evaluation is not a linear process but an integrated cycle of in vitro, in silico, and in vivo experiments where the results of one stage inform the design of the next.

ADME_Workflow Start Novel Compound: Ethyl 5-amino-2-methylpyridine-4-carboxylate InVitro Tier 1 In Vitro ADME Screening (Solubility, Permeability, Stability, PPB, CYP Inhibition) Start->InVitro GoNoGo1 Decision Point: Favorable In Vitro Profile? InVitro->GoNoGo1 InVivoPK In Vivo PK Study (Rat) (IV and PO Dosing) GoNoGo1->InVivoPK Yes Optimization Medicinal Chemistry Structure-PK Relationship (SPR) Optimization GoNoGo1->Optimization No MetID Metabolite Identification (In Vitro & In Vivo Samples) InVivoPK->MetID GoNoGo2 Decision Point: Acceptable PK Profile? (e.g., Bioavailability, Half-life) InVivoPK->GoNoGo2 MetID->GoNoGo2 GoNoGo2->Optimization No Candidate Preclinical Candidate Selection GoNoGo2->Candidate Yes Optimization->Start New Analogs

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 5-amino-2-methylpyridine-4-carboxylate

Introduction and Strategic Utility Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3) is a highly functionalized, versatile building block frequently utilized in the synthesis of fused heterocycles—such as py...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3) is a highly functionalized, versatile building block frequently utilized in the synthesis of fused heterocycles—such as pyrido[3,4-d]pyrimidines—and advanced pharmaceutical intermediates[1]. Its unique substitution pattern (a C2-methyl, a C4-ester, and a C5-exocyclic amine) makes it an ideal precursor for discovering targeted therapeutics, including kinase inhibitors and antituberculosis agents[2].

However, incorporating this scaffold via transition-metal catalysis presents a distinct mechanistic challenge. The presence of both an endocyclic pyridine nitrogen and an exocyclic primary amine makes this substrate highly prone to irreversibly binding to the palladium center, leading to severe catalyst poisoning and premature reaction stalling[3]. This application note details the mechanistic rationale and validated protocols for successfully deploying this compound in both Buchwald-Hartwig Aminations (acting as the nucleophile) and Suzuki-Miyaura Cross-Couplings (acting as the electrophile following a Sandmeyer bromination).

Workflow SM Ethyl 5-amino-2-methylpyridine- 4-carboxylate BH Buchwald-Hartwig Cross-Coupling SM->BH Pd-Catalyst Ar-X, Base Sand Sandmeyer Bromination SM->Sand CuBr2, t-BuONO MeCN Prod1 N-Aryl Derivatives (Kinase Inhibitors) BH->Prod1 Intermediate Ethyl 5-bromo-2-methylpyridine- 4-carboxylate Sand->Intermediate SM_Coupling Suzuki-Miyaura Cross-Coupling Prod2 5-Aryl Derivatives (Targeted Therapeutics) SM_Coupling->Prod2 Intermediate->SM_Coupling Pd-Catalyst Ar-B(OH)2, Base

Divergent synthetic workflows utilizing Ethyl 5-amino-2-methylpyridine-4-carboxylate.

Mechanistic Insights: Overcoming Catalyst Poisoning (E-E-A-T)

In standard Buchwald-Hartwig aminations, 3-aminopyridine derivatives often fail to reach full conversion. The unhindered primary amine and the basic pyridine nitrogen chelate the active Pd(II) intermediate, forming a thermodynamically stable, off-cycle bis-amine dead-end complex[4].

To circumvent this, the choice of the supporting ligand is the most critical parameter.

  • Bulky Biaryl Phosphines (e.g., tBuBrettPhos): The extreme steric bulk of the tert-butyl groups prevents the coordination of a second amine molecule to the palladium center, keeping the catalyst in the active cycle[4].

  • N-Heterocyclic Carbenes (e.g., Pd-PEPPSI-IPent): NHC ligands designed with "flexible steric bulk" (such as the 3-pentyl groups in IPent) provide a protective steric umbrella around the metal. This not only prevents catalyst poisoning but actively accelerates the rate-limiting reductive elimination step by forcing the coupled fragments together[5].

CatalystLogic Problem Challenge: Aminopyridine Coordination Causes Pd Catalyst Poisoning Sol1 Bulky Monodentate Ligands (e.g., tBuBrettPhos) Problem->Sol1 Sol2 NHC Pre-catalysts (e.g., Pd-PEPPSI-IPent) Problem->Sol2 Mech1 Prevents formation of stable bis-amine Pd(II) dead-end complexes Sol1->Mech1 Sol2->Mech1 Mech2 Accelerates Reductive Elimination via steric crowding Mech1->Mech2 Outcome High Turnover Number (TON) & Successful C-N Bond Formation Mech2->Outcome

Mechanistic logic for selecting bulky ligands to prevent aminopyridine catalyst poisoning.

Quantitative Optimization Data

The table below summarizes the causality of catalyst and base selection when coupling Ethyl 5-amino-2-methylpyridine-4-carboxylate with a model electrophile (4-bromotoluene).

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Causality / Observation
Pd2(dba)3 / BINAPCs2CO3Toluene100< 5%Catalyst poisoning by aminopyridine coordination.
Pd(OAc)2 / XPhosK3PO41,4-Dioxane10035%Insufficient steric bulk; sluggish reductive elimination.
tBuBrettPhos Pd G3 LHMDS THF 65 88% Bulky ligand prevents bis-amine complexation.
Pd-PEPPSI-IPent KOtBu 1,4-Dioxane 80 92% Optimal flexible bulk accelerates reductive elimination[5].

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (N-Arylation)

This protocol utilizes the advanced 5[5] to couple the exocyclic C5-amine with aryl halides.

Reagents:

  • Ethyl 5-amino-2-methylpyridine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Pd-PEPPSI-IPent (2 mol%, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) or KOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Ethyl 5-amino-2-methylpyridine-4-carboxylate, the aryl bromide, Pd-PEPPSI-IPent, and NaOtBu.

    • Causality: NaOtBu is a strong base required to deprotonate the Pd-bound amine, facilitating the formation of the Pd-amido intermediate[6].

  • Solvent Addition: Add anhydrous 1,4-Dioxane, seal the vial with a PTFE-lined septum cap, and remove it from the glovebox.

  • Reaction: Stir the mixture at 80 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via UPLC-MS. The disappearance of the starting mass (m/z 181.09 [M+H]+) and the appearance of the product mass validate the completion.

  • Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc (10 mL), and add a palladium scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd). Stir for 2 hours at room temperature.

    • Causality: Pyridine derivatives strongly retain residual palladium. Scavengers are mandatory to prevent heavy metal contamination in downstream biological assays.

  • Purification: Filter through a pad of Celite, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Divergent Suzuki-Miyaura Cross-Coupling

When C-C bond formation at the C5 position is desired, the amine must first be converted to a halide. Direct Suzuki coupling on the unprotected aminopyridine is generally unfeasible due to competitive N-arylation and catalyst deactivation[3].

Phase 1: Sandmeyer Bromination

  • Dissolve Ethyl 5-amino-2-methylpyridine-4-carboxylate (1.0 mmol) and CuBr2 (1.2 mmol) in anhydrous Acetonitrile (5.0 mL) under argon.

  • Cool the mixture to 0 °C and add tert-butyl nitrite (t-BuONO, 1.5 mmol) dropwise over 10 minutes.

  • Warm to room temperature and stir for 2 hours until nitrogen evolution ceases.

  • Quench with 1M HCl, extract with EtOAc, dry over Na2SO4, and concentrate to yield Ethyl 5-bromo-2-methylpyridine-4-carboxylate.

Phase 2: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the bromo-intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl2·CH2Cl2 (5 mol%), and K2CO3 (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.1 M).

    • Causality: The biphasic system ensures the solubility of both the organic electrophile and the inorganic base, which is necessary for the transmetalation step of the catalytic cycle.

  • Stir at 90 °C for 8 hours.

  • Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (2016) URL:[4]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling Source: Inorganics / MDPI (2019) URL:[5]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (2025) URL:[6]

  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase Source: Journal of Medicinal Chemistry (2025) URL:[2]

  • Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines Source: VDOC / Chemistry of Heterocyclic Compounds URL:[1]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Source: YorkSpace / York University URL:[3]

Sources

Application

How to purify Ethyl 5-amino-2-methylpyridine-4-carboxylate using column chromatography

An Application Note and Protocol for the Purification of Ethyl 5-amino-2-methylpyridine-4-carboxylate using Column Chromatography Authored by a Senior Application Scientist Abstract This comprehensive guide provides a de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purification of Ethyl 5-amino-2-methylpyridine-4-carboxylate using Column Chromatography

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of Ethyl 5-amino-2-methylpyridine-4-carboxylate using silica gel column chromatography. This pyridine derivative is a valuable building block in medicinal chemistry and drug development. Achieving high purity is critical for subsequent synthetic steps and biological screening. This document outlines the principles of chromatographic separation tailored to this specific molecule, a step-by-step laboratory protocol from mobile phase optimization to product isolation, and methods for final purity assessment. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Challenge of Purifying Pyridine Derivatives

Ethyl 5-amino-2-methylpyridine-4-carboxylate (MW: 180.20 g/mol ) is a polar, basic compound.[1] Its purification via normal-phase column chromatography on silica gel presents a common challenge: peak tailing. This phenomenon arises from the strong interaction between the basic nitrogen atoms of the pyridine ring and the amino group with the acidic silanol (Si-OH) groups on the surface of the silica stationary phase.[2] This can lead to poor separation, broad peaks, and reduced recovery.

This protocol addresses this issue by employing a carefully optimized mobile phase, potentially including a basic additive, to ensure a sharp, symmetrical elution profile and achieve high purity (>98%). The principles discussed are broadly applicable to the purification of other basic heterocyclic compounds.

Foundational Principles: Optimizing the Separation

The Stationary Phase: Silica Gel

Silica gel is the most common stationary phase for column chromatography due to its versatility and cost-effectiveness. However, its surface is populated with acidic silanol groups. For basic compounds like our target molecule, these sites can cause strong, non-ideal interactions, leading to the aforementioned peak tailing.[2]

Expert Insight: To mitigate this, one can either use a less acidic stationary phase (like alumina) or, more commonly, "shield" these active sites by modifying the mobile phase. We will focus on the latter approach as it requires no specialized stationary phases.

The Mobile Phase: A Balancing Act of Polarity

The selection of the mobile phase (eluent) is the most critical parameter for a successful separation. The goal is to find a solvent system where the target compound has an affinity for both the stationary and mobile phases but interacts more weakly with the stationary phase than impurities do, or vice versa.

A gradient elution, starting with a low-polarity solvent system and gradually increasing its polarity, is typically employed.[3] This allows less polar impurities to elute first, followed by the product, and finally, the more polar impurities. Common solvent systems for compounds of this nature include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[3][4]

To counteract the acidic silanol interactions, a small amount of a competing base, such as triethylamine (TEA) or ammonia, can be added to the mobile phase.[2][5] This additive preferentially binds to the active silanol sites, allowing the basic analyte to travel through the column with fewer non-specific interactions, resulting in a much-improved peak shape.

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude Ethyl 5-amino-2-methylpyridine-4-carboxylate. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Item Specification Purpose
Crude Product ~1-2 g of Ethyl 5-amino-2-methylpyridine-4-carboxylateThe material to be purified.
Silica Gel Standard Grade, 60 Å, 230-400 mesh (40-63 µm)Stationary Phase.
Solvents HPLC or ACS Grade: Ethyl Acetate, Hexane (or Heptane)Mobile Phase components.
Additive (Optional) Triethylamine (TEA)To reduce peak tailing.
TLC Plates Silica gel 60 F254For reaction monitoring and optimization.
Glassware Chromatography column, flasks, test tubes, TLC chamberStandard laboratory glassware.
Other Cotton or glass wool, sand, rotary evaporatorStandard laboratory equipment.
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Before setting up the column, it is imperative to determine the optimal mobile phase composition using TLC. The goal is to achieve an Rf value of 0.2-0.3 for the target compound, which generally provides the best separation in column chromatography.[6]

Procedure:

  • Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4, 1:1).

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

  • Spot the solution onto separate TLC plates.

  • Develop each plate in a different solvent system.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Identify the solvent system that gives the best separation between the product spot and impurities, with the product Rf in the 0.2-0.3 range.

  • Troubleshooting: If significant streaking or tailing is observed on the TLC plate, add 0.1-0.5% TEA to the chosen eluent system and re-run the TLC. This often resolves the issue.

Data Interpretation:

Hexane:EtOAc Ratio Observed Product Rf Notes
8:20.15Good separation, but may elute too slowly.
7:3 0.25 Optimal. Good separation and ideal Rf.
6:40.40Product moves too fast; poor separation from faster-moving impurities.
1:10.65All components move too quickly.

This table is an example; actual results will vary based on the crude mixture.

Step 2: Column Preparation and Packing
  • Select Column Size: For 1-2 g of crude product, a glass column with a diameter of 2-4 cm is appropriate.

  • Packing:

    • Secure the column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

    • Calculate the required amount of silica gel (typically 40-50 g of silica per 1 g of crude product).

    • Prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column in one continuous motion. Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain the excess solvent, but never let the top of the silica bed run dry . This can cause cracking and ruin the separation.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 3: Sample Loading and Elution
  • Loading:

    • Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate.

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel (~2-3x the weight of the crude). To do this, dissolve the crude in a solvent, add the silica, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

  • Applying the Sample:

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the dissolved sample or the dry-loaded silica onto the top of the column.

    • Gently rinse the sides of the column with a small amount of the initial eluent.

  • Elution:

    • Carefully fill the column with the initial, low-polarity eluent.

    • Begin collecting fractions (e.g., 15-20 mL per test tube).

    • Start with a less polar solvent mixture (e.g., 8:2 Hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3, then 6:4) as the elution progresses. This is known as a step-gradient elution .[3]

    • Maintain a constant flow rate. A rate of about 1 mL per minute is a good starting point.

Step 4: Fraction Analysis and Product Isolation
  • Monitor Fractions: Analyze the collected fractions by TLC. Spot every few tubes on a single TLC plate to track the elution of the product.

  • Pool and Evaporate: Combine the fractions that contain the pure product.

  • Isolate: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry: Dry the resulting solid or oil under high vacuum to remove any residual solvent.

  • Characterize: Obtain the mass of the pure product and calculate the yield. Confirm its identity and purity using analytical techniques.

Workflow Visualization

The following diagram outlines the complete purification workflow.

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation cluster_final Final Validation Crude Crude Sample TLC_Opt TLC Optimization (Hexane:EtOAc) Target Rf: 0.2-0.3 Crude->TLC_Opt Col_Pack Column Packing (Silica Slurry) TLC_Opt->Col_Pack Informs Eluent Choice Load Sample Loading (Dry or Wet) Col_Pack->Load Elute Gradient Elution & Fraction Collection Load->Elute Frac_TLC Fraction Analysis (TLC) Elute->Frac_TLC Pool Pool Pure Fractions Frac_TLC->Pool Evap Solvent Evaporation Pool->Evap Pure_Prod Pure Product Evap->Pure_Prod Final_Analysis Purity & Identity Check (HPLC, NMR, MS) Pure_Prod->Final_Analysis

Caption: Workflow for the purification of Ethyl 5-amino-2-methylpyridine-4-carboxylate.

Analysis and Characterization of Purified Product

After isolation, it is crucial to verify the purity and structural integrity of the compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. For pyridine derivatives, a C18 reversed-phase column is common, often with a mobile phase containing a buffer or acid (e.g., formic acid or ammonium formate) to ensure good peak shape.[7][8] A purity level of >98% is typically desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should be clean and match the expected chemical shifts and coupling constants for Ethyl 5-amino-2-methylpyridine-4-carboxylate.[9][10]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (180.20 m/z for [M]+ or 181.21 m/z for [M+H]+).[1]

References

  • BenchChem. (2025).
  • LCGC International. (2014). Retaining Polar Compounds.
  • BenchChem. (2025).
  • Welch Materials. (2024).
  • ResearchGate. (2014).
  • Reddit. (2024). What type of column chromatography for highly polar compounds?. r/OrganicChemistry.
  • LCGC International. (2025).
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Pure. (2014). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent. [Link]

  • Appchem. ethyl 5-amino-2-methylpyridine-4-carboxylate | 52393-72-3. [Link]

  • PMC. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • BenchChem. (n.d.).
  • PubMed. (2020). 5-amino-2-methylpyridinium hydrogen fumarate: An XRD and NMR crystallography analysis. [Link]

Sources

Method

Application Note: Optimized Protocols for the Hydrolysis of Ethyl 5-amino-2-methylpyridine-4-carboxylate

Executive Summary & Mechanistic Rationale The hydrolysis of pyridine-based esters is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and coordination ligands. However, the conve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The hydrolysis of pyridine-based esters is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and coordination ligands. However, the conversion of Ethyl 5-amino-2-methylpyridine-4-carboxylate to its corresponding carboxylic acid presents unique isolation challenges due to the highly amphoteric nature of the product.

The target molecule, 5-amino-2-methylpyridine-4-carboxylic acid, contains three distinct ionizable centers:

  • A basic pyridine nitrogen.

  • An electron-donating, basic 5-amino group.

  • An acidic 4-carboxylic acid moiety.

Because of these competing functional groups, the product is highly water-soluble at both low pH (as a di-cation) and high pH (as an anion). To successfully isolate the product, researchers must choose between two distinct mechanistic pathways: Base-Catalyzed Saponification (requiring precise isoelectric point precipitation) or Acid-Catalyzed Hydrolysis (yielding the highly soluble hydrochloride salt directly) [1, 2].

As an application scientist, selecting the correct protocol depends entirely on the downstream requirements of your synthesis—whether you require the free zwitterionic acid or the stable hydrochloride salt.

Comparative Workflow Analysis

To facilitate experimental design, the quantitative and qualitative parameters of both hydrolysis strategies are summarized below.

ParameterMethod A: Basic HydrolysisMethod B: Acidic Hydrolysis
Catalyst / Reagent LiOH·H₂O (1.5 - 2.0 eq)6M HCl (Aqueous, Large Excess)
Reaction Kinetics Fast (4 - 6 hours at 25°C)Slow (12 - 18 hours at 100°C)
Reaction Type Irreversible (Saponification)Reversible (Driven by excess H₂O)
Product Form Zwitterionic Free AcidHydrochloride Salt
Isolation Strategy Isoelectric Precipitation (pH ~4.5)Azeotropic Evaporation to Dryness
Typical Yield 75% - 85%85% - 95%
Primary Advantage Mild thermal conditionsBypasses complex pH tuning [2]

Experimental Protocols

Method A: Base-Catalyzed Saponification (Isoelectric Precipitation)

This method utilizes mild conditions to irreversibly cleave the ester [4]. It is ideal when the free carboxylic acid is required for downstream peptide coupling or amide formation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-2-methylpyridine-4-carboxylate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.

    • Field Insight: THF is crucial as it solubilizes the hydrophobic ethyl ester while remaining completely miscible with the aqueous hydroxide solution. Degassing the solvents with N₂ is highly recommended to prevent oxidation of the electron-rich 5-amino group.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

    • Field Insight: LiOH is strictly preferred over NaOH or KOH. The resulting lithium carboxylate salt exhibits superior aqueous solubility, preventing premature precipitation and trapping of unreacted starting material [1].

  • Reaction Monitoring: Stir vigorously at room temperature (25°C) for 4-6 hours. Monitor the consumption of the ester via LC-MS or TLC (DCM:MeOH 9:1).

  • Work-up: Once complete, remove the THF under reduced pressure on a rotary evaporator. Dilute the remaining aqueous layer with a small volume of cold water and chill the flask to 0-5°C in an ice bath.

  • Isoelectric Precipitation (Critical Step): Insert a calibrated pH meter into the solution. Dropwise, add 1M HCl until the pH reaches strictly ~4.5.

    • Field Insight: This is the isoelectric point (pI) of the molecule. Overshooting the pH will protonate the pyridine and amino nitrogens, drawing the product back into the aqueous phase as a highly soluble cationic species [2, 3].

  • Isolation: Stir the resulting thick suspension at 0°C for 1 hour to maximize crystallization. Filter the precipitate, wash with ice-cold water followed by a minimal amount of cold diethyl ether, and dry under high vacuum.

Method B: Acid-Catalyzed Hydrolysis (Direct Salt Isolation)

This method is highly robust and avoids the tedious pH tuning required in Method A. It is the preferred route for scale-up, yielding a highly crystalline and stable hydrochloride salt.

Step-by-Step Methodology:

  • Reaction Setup: Suspend Ethyl 5-amino-2-methylpyridine-4-carboxylate (1.0 eq) in a large excess of 6M aqueous Hydrochloric Acid (approx. 10-15 mL per gram of substrate).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 100-105°C for 12-18 hours.

    • Field Insight: While acid hydrolysis is technically reversible, the massive excess of water drives the equilibrium entirely toward the carboxylic acid [4]. Furthermore, the immediate protonation of the basic pyridine and amino groups draws the substrate entirely into the aqueous phase, creating a homogeneous reaction mixture that accelerates conversion.

  • Reaction Monitoring: Monitor via LC-MS until the molecular ion of the starting material is entirely absent.

  • Isolation: Cool the homogeneous reaction mixture to room temperature. Transfer to a rotary evaporator and remove the aqueous acid under reduced pressure (bath temp ~50°C).

  • Azeotropic Drying (Critical Step): Removing residual water from the highly polar hydrochloride salt is difficult. To achieve a completely dry powder, add toluene (or absolute ethanol) to the flask and evaporate to dryness. Repeat this azeotropic distillation 2-3 times[2].

  • Final Polish: Triturate the resulting crude solid with acetone or diethyl ether to remove any trace organic impurities. Filter and dry under high vacuum to yield pure 5-amino-2-methylpyridine-4-carboxylic acid hydrochloride.

Process Visualization

HydrolysisWorkflow cluster_basic Method A: Basic Hydrolysis cluster_acidic Method B: Acidic Hydrolysis Start Ethyl 5-amino-2-methylpyridine- 4-carboxylate BaseRxn 1. LiOH·H₂O (1.5 eq) THF/H₂O (1:1), RT, 4h Start->BaseRxn AcidRxn 1. 6M HCl Reflux (100°C), 12h Start->AcidRxn BaseInt Lithium Carboxylate Salt (Aqueous Layer) BaseRxn->BaseInt Neutralize 2. Acidify with 1M HCl to pH ~4.5 (Isoelectric Pt) BaseInt->Neutralize BaseProd Zwitterionic Product (Precipitate) Neutralize->BaseProd AcidInt Hydrolysis & Protonation (Homogeneous Solution) AcidRxn->AcidInt Evap 2. Evaporate to Dryness (Azeotrope with Toluene) AcidInt->Evap AcidProd Hydrochloride Salt (Solid) Evap->AcidProd

Workflow diagram comparing basic and acidic hydrolysis pathways for pyridine carboxylate esters.

References

  • Benchchem.
  • ResearchGate. "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?".
  • Aries, R.S., & Sachs, A.P. "Esterification of pyridine carboxylic acids". US Patent 2758999A.
  • Chemguide. "Hydrolysing Esters". Chemguide UK.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of Ethyl 5-amino-2-methylpyridine-4-carboxylate in aqueous assays

Target Compound: Ethyl 5-amino-2-methylpyridine-4-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with Ethyl 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 5-amino-2-methylpyridine-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility issues with Ethyl 5-amino-2-methylpyridine-4-carboxylate in in vitro aqueous assays.

Below, we deconstruct the physicochemical root causes of precipitation, provide evidence-based formulation strategies, and outline self-validating experimental protocols to ensure the integrity of your high-throughput screening (HTS) or biochemical assays.

Part 1: Mechanistic Analysis & Core Q&A

Q: Why does Ethyl 5-amino-2-methylpyridine-4-carboxylate consistently precipitate in standard physiological buffers (pH 7.4)? A: The precipitation is driven by the compound's high lipophilicity and lack of ionization at physiological pH. The molecule features a pyridine nitrogen and a 5-amino group. However, the electron-withdrawing nature of the adjacent 4-ethyl ester significantly depresses the pKa of these nitrogen atoms. At pH 7.4, the compound remains entirely un-ionized. The hydrophobic bulk of the ethyl ester and the 2-methyl group further increases the partition coefficient (LogP), forcing the molecules to aggregate and crash out of the aqueous phase to minimize thermodynamically unfavorable interactions with water.

Q: Can I resolve the solubility issue by lowering the assay buffer pH to protonate the pyridine ring? A: No. This is a high-risk strategy. While dropping the pH below 4.0 might protonate the pyridine nitrogen and artificially enhance solubility, the 4-ethyl ester is highly susceptible to acid-catalyzed hydrolysis[1]. Altering the pH will degrade your test compound into 5-amino-2-methylpyridine-4-carboxylic acid, invalidating your structure-activity relationship (SAR) data.

Q: Even when my compound doesn't form visible crystals, my assay readouts are erratic. Why? A: You are likely encountering colloidal aggregation . Lipophilic heterocyclic compounds often form sub-micron aggregates in aqueous buffers before macroscopic precipitation occurs. These colloids nonspecifically sequester proteins, inhibit enzymes, and cause severe optical interference (light scattering) in fluorescence or absorbance-based assays[2].

Part 2: Formulating for Aqueous Assays

Q: What is the most thermodynamically stable method to keep this compound in solution without altering assay pH? A: Cyclodextrin Inclusion Complexation. Using modified β-cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), is the gold standard for lipophilic esters. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic ethyl ester and methyl-pyridine moiety, while the hydrophilic exterior maintains excellent aqueous solubility[3]. This process is non-covalent and preserves the chemical integrity of the ester.

Q: If I cannot use cyclodextrins due to assay constraints, how should I handle DMSO stocks? A: You must utilize an intermediate dilution strategy combined with a non-ionic surfactant. Direct injection of a 10 mM DMSO stock into an aqueous buffer creates localized zones of high polarity, causing immediate "solvent crash-out." By stepping down the concentration in intermediate DMSO/buffer mixtures containing 0.01% Tween-20, you prevent the compound from exceeding its Critical Aggregation Concentration (CAC)[2].

Part 3: Visualizing the Troubleshooting Logic

SolubilizationWorkflow Start Compound Precipitates in Aqueous Assay CheckDMSO Is DMSO stock completely dissolved? Start->CheckDMSO RemakeDMSO Remake stock with fresh anhydrous DMSO CheckDMSO->RemakeDMSO No CheckBuffer Does it crash upon buffer addition? CheckDMSO->CheckBuffer Yes Intermediate Use intermediate dilution step AddCD Add 10-20% HP-β-CD to assay buffer Intermediate->AddCD Still crashes AddSurfactant Add 0.01% Tween-20 (Check CAC) Intermediate->AddSurfactant Aggregates form CheckBuffer->Intermediate Yes

Decision tree for troubleshooting aqueous solubility of lipophilic pyridine derivatives.

Mechanism Drug Ethyl Ester Compound Water Aqueous Buffer (Precipitation) Drug->Water Hydrophobic Clashing CD HP-β-CD Cavity Drug->CD Encapsulation Complex Soluble Inclusion Complex Water->Complex Solubilized CD->Complex Thermodynamic Stabilization

Thermodynamic stabilization of the hydrophobic ethyl ester via cyclodextrin encapsulation.

Part 4: Quantitative Data & Physiochemical Impact

Understanding the specific functional groups of Ethyl 5-amino-2-methylpyridine-4-carboxylate allows for targeted troubleshooting.

Functional GroupPhysicochemical PropertyImpact on Aqueous AssaysRecommended Mitigation
Ethyl Ester (C-4) High hydrophobicity; Base/Acid labileDrives precipitation; Risk of hydrolysis if pH is adjusted[1].Avoid pH < 5.0 or > 8.5. Use HP-β-CD encapsulation.
Methyl Group (C-2) Steric bulk; LipophilicityIncreases LogP, lowering the Critical Aggregation Concentration (CAC)[2].Introduce non-ionic surfactants (0.01% Tween-20).
Pyridine Nitrogen Weakly basic (pKa ~ 5.5)Un-ionized at pH 7.4, eliminating charge-based solubility.Do not rely on buffer salts for solubilization.
Amino Group (C-5) Very weakly basic (pKa < 4)Electron-withdrawn by the ester; incapable of forming stable HCl salts at safe pH levels.Utilize co-solvents (DMSO) with intermediate dilutions.

Part 5: Self-Validating Experimental Protocols

To ensure data integrity, every solubilization attempt must be verified analytically before introducing the compound to the biological target.

Protocol A: Intermediate DMSO Dilution with Surfactant Stabilization

Use this protocol when cyclodextrins are incompatible with your assay target.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature water-induced micro-precipitation inside the storage vial.

  • Surfactant Priming: Prepare your final aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 0.01% (v/v) Tween-20 or Triton X-100.

  • Intermediate Dilution: Create a 1 mM intermediate stock by pipetting 10 µL of the 10 mM DMSO stock into 90 µL of a 50% DMSO / 50% Assay Buffer mixture. Mix by gentle pipetting, do not vortex aggressively (which can induce cavitation and aggregation).

  • Final Assay Addition: Dispense the intermediate stock into the final assay volume to achieve your target concentration (e.g., 10 µM), ensuring the final DMSO concentration remains ≤ 1% (v/v) to prevent solvent-induced protein denaturation[2].

  • System Validation (Critical Step): Before adding biological reagents, measure the absorbance of the well at 600 nm (OD600). An OD600 > 0.05 indicates the presence of colloidal aggregates. If detected, proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for robust, long-term thermodynamic stabilization.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (pH 7.4).

  • Complexation: Add the required mass of Ethyl 5-amino-2-methylpyridine-4-carboxylate directly into the HP-β-CD buffer. (Alternatively, add from a highly concentrated DMSO stock, keeping final DMSO < 0.5%).

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours. Causality: The inclusion process is driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity; mild heat accelerates reaching thermodynamic equilibrium[3].

  • Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any un-encapsulated compound.

  • System Validation: Carefully decant the supernatant. Quantify the exact concentration of the solubilized compound using UV-Vis spectroscopy or HPLC against a standard curve before proceeding with the assay.

References

  • Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health. URL:[Link]

  • Enhancing solubility and stability of lipophilic drugs through cyclodextrin-based inclusion complexation: in silico and in vitro studies Source: RSC Advances, Royal Society of Chemistry. URL:[Link]

  • Transmission of substituent effects in pyridines. Part I. Alkaline hydrolysis of some 3- and 4-substituted methyl pyridinecarboxylates Source: Journal of the Chemical Society B: Physical Organic, Royal Society of Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidation of Ethyl 5-amino-2-methylpyridine-4-carboxylate During Long-Term Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of Ethyl 5-amino-2-methylpyridine-4-carboxylate. The inherent chemical functi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of Ethyl 5-amino-2-methylpyridine-4-carboxylate. The inherent chemical functionalities of this molecule—specifically the aromatic amine and the pyridine ring—render it susceptible to oxidative degradation, which can compromise sample integrity, impact experimental reproducibility, and affect final product purity. This document outlines the causes of this degradation and provides actionable, field-proven protocols to ensure its long-term stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of Ethyl 5-amino-2-methylpyridine-4-carboxylate.

Q1: My vial of Ethyl 5-amino-2-methylpyridine-4-carboxylate, which was initially a white or off-white solid, has turned yellow or brown. What happened?

This color change is a classic indicator of oxidation.[1] The primary amino group (-NH2) attached to the pyridine ring is highly susceptible to oxidation by atmospheric oxygen.[2] This process can form highly colored nitro, nitroso, or polymeric impurities, altering the appearance of your compound even at low levels of degradation.

Q2: What is the single most critical factor for ensuring the long-term stability of this compound?

The exclusion of oxygen is paramount.[3][4][5] Aromatic amines are notoriously sensitive to air.[1] Implementing storage under an inert atmosphere is the most effective measure to prevent oxidative degradation.[6][7][8]

Q3: What is the ideal temperature for storing this compound?

For long-term storage (greater than 6 months), freezing at -20°C or below is strongly recommended.[9] Lower temperatures significantly slow the rate of all chemical reactions, including oxidation.[10] For short-term storage (a few weeks), refrigeration at 2-8°C may be adequate, provided an inert atmosphere is maintained. A study on various aromatic amines demonstrated stability for over a year when stored at -70°C.[9]

Q4: Is it necessary to use an inert gas? Which one is better, Nitrogen or Argon?

Yes, for long-term storage, an inert gas blanket is essential.[6][11] Both high-purity nitrogen and argon are effective at displacing oxygen.[12]

  • Nitrogen (N₂): It is the most common and cost-effective choice and is suitable for most applications.[11][12]

  • Argon (Ar): Argon is denser than air (and nitrogen), which can make it more effective at displacing oxygen in containers that may be imperfectly sealed.[13] It is preferred for highly sensitive materials but is more expensive.[12]

Q5: How can I definitively check if my stored compound has degraded?

While a color change is a strong indicator, analytical verification is necessary for confirmation. The most common methods for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides purity data and mass information to help identify degradation products.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for purity analysis, though derivatization may sometimes be required for aromatic amines.[16]

Section 2: In-Depth Troubleshooting Guide

This section explores specific problems users may encounter and provides a logical framework for identifying causes and implementing solutions.

Problem: A previously pure solid sample has developed a significant yellow, brown, or black discoloration upon storage.
  • Primary Suspected Cause: Oxidation from Atmospheric Oxygen

    • Scientific Rationale: The lone pair of electrons on the amino group's nitrogen atom increases the electron density of the pyridine ring, making the molecule highly susceptible to oxidation. Oxygen from the air can initiate a free-radical chain reaction or other oxidative processes, leading to the formation of complex, colored impurities.[2] The pyridine nitrogen itself can also be oxidized to form an N-oxide.[17]

    • Solution: The most robust solution is to store the material under a positive pressure of an inert gas like nitrogen or argon.[8][11] This is typically achieved using specialized glassware such as a Schlenk flask or by carefully backfilling a standard vial within a glove box.[3][4]

    • Verification: Confirm the identity of impurities using LC-MS analysis. Oxidative degradation products will have masses corresponding to the addition of one or more oxygen atoms (e.g., M+16 for an N-oxide) or other related structures.

  • Secondary Suspected Cause: Photo-oxidation

    • Scientific Rationale: Exposure to light, particularly UV light, can provide the energy needed to initiate oxidative reactions, even at low oxygen concentrations.

    • Solution: Always store the compound in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[4] Store vials inside a closed cabinet or freezer to further minimize light exposure.

    • Verification: If a sample stored in a clear vial has discolored while a sample from the same batch stored in an amber vial has not, photo-oxidation is the likely cause.

Problem: Analytical testing (e.g., HPLC) shows a decrease in purity, but there is minimal or no visible color change.
  • Primary Suspected Cause: Early-Stage Oxidation or N-Oxide Formation

    • Scientific Rationale: The initial products of oxidation may not be intensely colored. For example, the formation of the corresponding 3,4-diaminopyridine-N-oxide is a known degradation pathway for similar compounds and may not produce a strong color change at low concentrations.[17]

    • Solution: Proactively improve storage conditions. Even if the sample looks good, the analytical data indicates that degradation is occurring. Immediately transfer the material to an inert atmosphere and store at -20°C.

    • Verification: Use mass spectrometry (LC-MS) to search for the mass of the expected N-oxide (M+16) or hydroxylated species.

  • Secondary Suspected Cause: Hydrolysis of the Ester Functional Group

    • Scientific Rationale: The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid and ethanol, especially if the sample has been exposed to moisture.[18] This process is accelerated by acidic or basic contaminants and higher temperatures.[18] Since the products are colorless, this degradation would not be visible.

    • Solution: Ensure the compound is thoroughly dried under vacuum before long-term storage. Store vials in a desiccator, even when refrigerated or frozen, to protect from ambient moisture during temperature changes. Use containers with high-quality, moisture-proof seals, such as PTFE-lined caps.[19]

    • Verification: HPLC analysis can often separate the more polar carboxylic acid product from the parent ester. LC-MS can confirm the identity of the hydrolysis product by its mass (M-28, loss of C₂H₄).

Section 3: Visualizing Degradation and Prevention

Diagram 1: Potential Oxidative Degradation Pathways

G cluster_main Potential Degradation Pathways Parent Ethyl 5-amino-2-methyl- pyridine-4-carboxylate N_Oxide Pyridine N-Oxide (Purity Loss) Amino_Oxidation Nitroso/Nitro/Dimer Intermediates Hydrolysis_Product Carboxylic Acid (Purity Loss) O2_light O₂, light, trace metals O2_light->N_Oxide N-Oxidation O2_light->Amino_Oxidation Amino Group Oxidation H2O H₂O (Moisture) H2O->Hydrolysis_Product Ester Hydrolysis Polymers Colored Polymeric Impurities (Discoloration) Amino_Oxidation->Polymers

Caption: Key degradation pathways for the target compound.

Diagram 2: Decision Workflow for Optimal Storage

G Start Start: New Batch of Compound Duration Storage Duration? Start->Duration Purity Purity Critical for Application? Duration->Purity > 3 Months Store_Short Store at 2-8°C Inert Gas Recommended Use Amber Vial Duration->Store_Short < 3 Months Store_Long Store at -20°C or below Inert Gas Mandatory Use Amber Vial Purity->Store_Long No Store_Ultra Store at -20°C or below Argon Atmosphere Schlenk Flask / Glove Box Secondary Containment Purity->Store_Ultra Yes End Use in Experiment (Re-analyze if stored >1 year) Store_Short->End Store_Long->End Store_Ultra->End

Caption: Decision tree for selecting the appropriate storage protocol.

Section 4: Recommended Protocols & Data Summary

Protocol 1: Standard Procedure for Long-Term Inert Gas Storage

This protocol describes how to properly store a solid sample under an inert nitrogen atmosphere. This should be performed in a fume hood.

  • Preparation: Ensure the Ethyl 5-amino-2-methylpyridine-4-carboxylate solid is completely dry. If necessary, dry under high vacuum for several hours.

  • Container Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap or a Schlenk flask.[4][13]

  • Inerting the Vial:

    • Place the solid compound into the vial.

    • Insert a long needle connected to a nitrogen gas line, ensuring the needle tip is below the headspace but above the solid.

    • Insert a second, shorter "vent" needle through the cap's septum.

    • Gently purge the vial with a slow stream of dry nitrogen for 2-5 minutes to displace all air.[7]

    • Remove the vent needle first, then the nitrogen inlet needle, to maintain a slight positive pressure of nitrogen inside.

  • Sealing: Immediately tighten the screw cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions ("N₂ atmosphere"). Place the sealed vial in a freezer at -20°C .

Data Summary: Storage Condition Recommendations
ParameterOptimal ConditionAcceptable (Short-Term)UnacceptableRationale
Temperature -20°C or below2-8°CRoom TemperatureSlows the rate of all degradation reactions.[9]
Atmosphere High-Purity Nitrogen or ArgonAir (only for immediate use)Ambient AirPrevents direct oxidation of the aromatic amine by O₂.[6][8]
Light Complete Darkness (Amber Vial)Diffuse Lab LightDirect Sunlight / UVPrevents photo-initiated oxidation.[4]
Container Tightly sealed amber glass vial with PTFE-lined cap; Schlenk flaskStandard glass vial (wrapped)Loosely capped or open containerPrevents exposure to oxygen and moisture.[4][19]
Moisture Anhydrous (stored with desiccant)N/AHumid EnvironmentPrevents potential hydrolysis of the ester group.[10][18]

References

  • Inert gas - Wikipedia. [Link]

  • Inerting - linde-gas.no. [Link]

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC. [Link]

  • Effect of temperature on ester yield (a) and decomposition (b) with oil... - ResearchGate. [Link]

  • The Importance of Inerting - Air Products. [Link]

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... - ResearchGate. [Link]

  • Preparation of Highly Reactive Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC. [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Link]

  • A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. [Link]

  • What Is an Inert Gas? - WestAir Gases. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. [Link]

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Troubleshooting

Technical Support Center: A Guide to the Safe Scale-Up of Ethyl 5-amino-2-methylpyridine-4-carboxylate Synthesis

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and efficient scaling up of the synthesis of Ethyl 5-amino-2-methylpyridine-4-carboxylate. W...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and efficient scaling up of the synthesis of Ethyl 5-amino-2-methylpyridine-4-carboxylate. We will delve into the intricacies of the probable synthetic route, address potential challenges through a detailed troubleshooting section, and provide robust safety protocols to ensure a secure laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is the most probable and scalable synthetic route for Ethyl 5-amino-2-methylpyridine-4-carboxylate?

A1: The most likely and industrially viable method for the synthesis of Ethyl 5-amino-2-methylpyridine-4-carboxylate is a variation of the Hantzsch pyridine synthesis. This is a multicomponent reaction that offers the advantage of building the pyridine ring in a single step from readily available starting materials. The reaction would likely involve the condensation of ethyl acetoacetate, an ammonia source (like ammonium acetate), and a suitable three-carbon aldehyde equivalent.[1][2][3]

Q2: What are the primary challenges when scaling up the Hantzsch pyridine synthesis?

A2: Scaling up this reaction presents several key challenges that are often not apparent at the laboratory scale. These include:

  • Exotherm Control: The Hantzsch reaction is often exothermic, and on a larger scale, the reduced surface-area-to-volume ratio of the reactor can make heat dissipation difficult, potentially leading to a runaway reaction.[4]

  • Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial to avoid localized "hot spots" and concentration gradients that can lead to the formation of byproducts and a decrease in yield.

  • Impurity Profile: The types and quantities of impurities may change upon scale-up due to longer reaction times and variations in temperature and mixing.

  • Product Isolation and Purification: Methods like column chromatography that are feasible on a small scale are often impractical for large-scale production. Developing scalable purification methods such as crystallization is essential.[4]

Q3: What are the main safety hazards associated with this synthesis?

A3: The primary safety concerns are:

  • Thermal Runaway: As mentioned, the exothermic nature of the reaction is a significant hazard. A thorough thermal hazard assessment is crucial before any scale-up.

  • Reagent Handling: While the likely precursors for this specific synthesis are not as hazardous as some alternatives, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE). For instance, if alternative routes involving pyridine N-oxides are considered, their specific hazards must be evaluated.[5][6]

  • Pressure Build-up: If the reaction generates gaseous byproducts in a closed system, it can lead to a dangerous increase in pressure. The reactor must be equipped with appropriate venting and pressure relief systems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to non-optimal temperature.Optimize the reaction temperature. For many Hantzsch reactions, a temperature range of 70-80°C is a good starting point. Use a temperature probe to monitor the internal reactor temperature.
Poor mixing leading to localized reactant depletion.Ensure efficient stirring. The type of agitator should be appropriate for the viscosity of the reaction mixture. Baffles in the reactor can also improve mixing.
Incorrect stoichiometry of reactants.Carefully verify the molar ratios of all starting materials. An excess of one reactant may be necessary to drive the reaction to completion, but this should be optimized.
High Levels of Impurities Formation of side products due to uncontrolled exotherm.Implement controlled addition of one of the reactants to manage the rate of heat generation. Ensure the reactor's cooling system is adequate for the scale of the reaction.
Oxidation of the dihydropyridine intermediate.If a dihydropyridine is an intermediate, it can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
Formation of symmetrical byproducts in unsymmetrical Hantzsch synthesis.The order of reagent addition can be critical. A stepwise approach, where some components are pre-reacted before the addition of the final component, can improve selectivity.
Difficult Product Isolation Product is an oil or does not crystallize easily.Experiment with different solvent systems for crystallization. Anti-solvent addition can often induce precipitation. If the product is an oil, consider converting it to a solid salt for easier handling and purification.
Fine particle size of the product leading to slow filtration.Optimize the crystallization conditions (cooling rate, agitation) to encourage the growth of larger crystals. The use of a filter aid may be necessary, but it should be tested for compatibility with the final product specifications.[7]
Reaction Stalls Before Completion Deactivation of a catalyst (if used).Ensure the purity of all starting materials and solvents, as impurities can poison catalysts. If a solid catalyst is used, ensure it is not physically breaking down under the reaction conditions.
Reversible reaction reaching equilibrium.Consider methods to remove a byproduct to drive the reaction forward. For example, if water is a byproduct, a Dean-Stark trap could be used (if compatible with the reaction conditions).

Experimental Protocols

Illustrative Lab-Scale Synthesis of Ethyl 5-amino-2-methylpyridine-4-carboxylate

This is a generalized procedure based on the principles of the Hantzsch synthesis and should be optimized for your specific requirements.

Materials:

  • Ethyl acetoacetate

  • A suitable C3-aldehyde equivalent

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium acetate in ethanol.

  • To this solution, add ethyl acetoacetate and the C3-aldehyde equivalent.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 5-amino-2-methylpyridine-4-carboxylate.

Analytical Characterization

The structure and purity of the final product should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Scale-Up Safety Protocols

1. Thermal Hazard Assessment:

Before any scale-up, it is imperative to conduct a thermal hazard assessment. This can be done using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the potential for a thermal runaway.

2. Engineering Controls:

  • Reactor System: The reaction should be carried out in a jacketed reactor with a reliable temperature control system. The cooling capacity of the system must be sufficient to handle the heat generated by the reaction at the intended scale.

  • Controlled Addition: For highly exothermic reactions, one of the reactants should be added in a controlled manner (e.g., via a dosing pump) to regulate the reaction rate and heat evolution.

  • Pressure Management: The reactor should be equipped with a pressure relief valve and a rupture disc as secondary protection.

3. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Body Protection: A flame-resistant lab coat and chemical-resistant apron are recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood. If there is a risk of inhaling vapors, a respirator with appropriate cartridges should be used.

4. Emergency Procedures:

  • Spill Response: Have a spill kit readily available that is appropriate for the chemicals being used.

  • Fire Safety: Ensure that a fire extinguisher suitable for chemical fires (e.g., dry powder or CO2) is accessible.

  • Emergency Quenching: Develop a procedure for rapidly quenching the reaction in case of a thermal runaway. This could involve the addition of a cold, inert solvent or a chemical quencher.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_A Ethyl Acetoacetate Reactor Jacketed Reactor Reagent_A->Reactor Reagent_B C3-Aldehyde Equivalent Reagent_B->Reactor Reagent_C Ammonium Acetate Reagent_C->Reactor Solvent Ethanol Solvent->Reactor Heating Heat to Reflux (70-80°C) Reactor->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure Product Drying->Final_Product

Caption: A typical workflow for the Hantzsch synthesis of Ethyl 5-amino-2-methylpyridine-4-carboxylate.

Safety_Protocol cluster_assessment Pre-Reaction Safety Assessment cluster_execution Safe Reaction Execution cluster_emergency Emergency Preparedness Risk_Assessment Perform Thorough Risk Assessment Thermal_Scan Conduct Thermal Hazard Scan (DSC/RC1) Risk_Assessment->Thermal_Scan PPE_Check Verify Correct PPE (Goggles, Gloves, Lab Coat) Thermal_Scan->PPE_Check Ventilation Ensure Adequate Ventilation/Fume Hood PPE_Check->Ventilation Controlled_Addition Controlled Reagent Addition Ventilation->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring Spill_Kit Spill Kit Accessible Temp_Monitoring->Spill_Kit Fire_Extinguisher Fire Extinguisher Nearby Temp_Monitoring->Fire_Extinguisher Quench_Plan Emergency Quench Procedure Defined Temp_Monitoring->Quench_Plan

Caption: A logical flow for ensuring safety during the scale-up synthesis.

References

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Angewandte Chemie International Edition, 45(35), 5859-5862. Available from: [Link].

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link].

  • Wang, L., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1333-1341. Available from: [Link].

  • de la Hoz, A., et al. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(4), 366-377. Available from: [Link].

  • Wang, L., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1333-1341. Available from: [Link].

  • Bagley, M. C., et al. (2005). Improved Methodologies for the Preparation of Highly Substituted Pyridines. The Journal of Organic Chemistry, 70(23), 9438-9447. Available from: [Link].

  • Ramon, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier. Chemical Reviews, 105(8), 3029-3072. Available from: [Link].

  • Kumar, A., & Maurya, R. A. (2016). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. ChemistrySelect, 1(10), 2293-2297. Available from: [Link].

  • Cole, D. C., et al. (2011). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Communications, 47(39), 11077-11079. Available from: [Link].

  • Chidrawar, A. B. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 9(15), 86-88. Available from: [Link].

  • Pinto, A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 23(11), 2829. Available from: [Link].

  • Martínez-Montero, S., et al. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1084-1092. Available from: [Link].

  • Li, Y., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Tetrahedron Letters, 58(4), 322-326. Available from: [Link].

  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Fier, P. S., & Hartwig, J. F. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5226-5229. Available from: [Link].

  • Stanovnik, B., et al. (2009). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Heterocycles, 78(1), 173. Available from: [Link].

  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 19(4), 374-380. Available from: [Link].

  • Chemspace. Ethyl 5-amino-4-methylpyridine-2-carboxylate. Available from: [Link].

  • Garg Lab, UCLA. Patents & Products. Available from: [Link].

  • Abdel-Aziz, H. A., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(6), 3535-3547. Available from: [Link].

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Wang, X., et al. (2007). Synthesis of ethyl 2-amino-4-methyithiazoie-5-carboxylate. Journal of Chemical Research, 2007(11), 661-662. Available from: [Link].

  • Li, J. J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 55(17), 7527-7539. Available from: [Link].

  • Sviridov, S. I., et al. (2021). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank, 2021(1), M1209. Available from: [Link].

  • Abdel-Aziz, H. A., et al. (2021). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances, 11(6), 3535-3547. Available from: [Link].

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1859-1901. Available from: [Link].

  • Appchem. ethyl 2-amino-5-methylpyridine-4-carboxylate. Available from: [Link].

  • MDPI. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available from: [Link].

  • de la Torre, M. C., & Sierra, M. A. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 503. Available from: [Link].

  • Pinto, A., et al. (2022). Methyl 5-Imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate. Molbank, 2022(4), M1455. Available from: [Link].

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Available from: [Link].

  • Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). Chemistry of Heterocyclic Compounds, 53(6/7), 653-666. Available from: [Link].

  • Kutyashev, I. B., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1735. Available from: [Link].

  • International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(2), 526-538. Available from: [Link].

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available from: [Link].

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Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS Methods for Ethyl 5-amino-2-methylpyridine-4-carboxylate Detection: A Comparative Technical Guide

Introduction & Chemical ContextEthyl 5-amino-2-methylpyridine-4-carboxylate (EAMPC, CAS: 52393-72-3) is a highly functionalized pyridine derivative widely utilized as a foundational building block in the synthesis of fus...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical ContextEthyl 5-amino-2-methylpyridine-4-carboxylate (EAMPC, CAS: 52393-72-3) is a highly functionalized pyridine derivative widely utilized as a foundational building block in the synthesis of fused pyrimidines and complex active pharmaceutical ingredients (APIs)[1]. Because it contains a primary aromatic amine, residual unreacted EAMPC in final drug products can act as a process-related impurity. Depending on structural alerts, it may require stringent monitoring at trace levels (parts-per-million or parts-per-billion) to ensure patient safety and regulatory compliance.

Developing a robust analytical method for EAMPC requires navigating complex API matrices. This guide objectively compares analytical platforms and details a self-validating LC-MS/MS protocol grounded in the latest1[1] and 2[2] guidelines.

Comparative Analysis: Selecting the Optimal Analytical Platform

To detect EAMPC at trace levels, laboratories typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality behind platform selection: EAMPC is highly polar and non-volatile, rendering GC-MS unsuitable without complex, error-prone derivatization steps. While HPLC-UV is cost-effective, EAMPC lacks a uniquely extended conjugated chromophore that can be distinguished from a high-concentration API background at trace levels. LC-MS/MS is the optimal choice because the basic pyridine nitrogen and primary amine are readily protonated to form [M+H]+ ions in an Electrospray Ionization (ESI) source, while Multiple Reaction Monitoring (MRM) provides absolute mass-to-charge specificity, filtering out matrix noise.

Table 1: Performance Comparison of Analytical Alternatives for EAMPC
Performance MetricLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)GC-MS (Electron Impact)
Sensitivity (LOD) Ultra-high (0.1 – 0.5 ng/mL)Low (1 – 5 µg/mL)Moderate (10 – 50 ng/mL)
Specificity Excellent (Precursor/Product ion pairs)Poor (Relies solely on retention time)Good (Requires thermal stability)
Sample Preparation Minimal (Dilute-and-shoot or simple SPE)Moderate (Requires high recovery)High (Requires derivatization)
Matrix Interference Overcome via SIL-IS normalizationHigh risk of co-eluting peaksModerate (Background noise)
Regulatory Fit Ideal for trace genotoxic impuritiesSuitable for bulk assay onlySub-optimal for polar amines

The Self-Validating Protocol: Step-by-Step Methodology

A scientifically sound method must not merely generate data; it must continuously prove its own validity. The following protocol integrates intrinsic self-correction mechanisms.

Step 1: Internal Standard Selection & Sample Preparation
  • Action: Synthesize or procure a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C6​ -EAMPC or 15N2​ -EAMPC. Spike this IS into every sample, blank, and calibrator prior to extraction.

  • Causality: During ESI, co-eluting matrix components compete for charge droplets, causing ion suppression or enhancement. Because the SIL-IS is chemically identical to EAMPC, it co-elutes exactly and experiences the identical matrix effect. By quantifying the ratio of EAMPC to SIL-IS, the method mathematically normalizes recovery losses and ionization variations, creating a self-validating recovery step.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 4 minutes.

  • Causality: Formic acid is intentionally added to lower the pH of the mobile phase well below the pKa​ of EAMPC's basic functional groups. This forces the molecule into a fully protonated state prior to entering the mass spectrometer, exponentially increasing ESI+ ionization efficiency and signal-to-noise ratio.

Step 3: Mass Spectrometry (MRM Tuning)
  • Action: Operate in ESI positive mode. Select the precursor ion m/z 181.2 [M+H]+ . Apply collision energy to generate the primary quantifier product ion (e.g., m/z 135.1, corresponding to the loss of the ethyl ester group) and a secondary qualifier ion.

  • Causality: Monitoring specific fragmentation pathways ensures that even if an isobaric interference shares the exact precursor mass, it will not share the exact fragmentation pattern, guaranteeing absolute structural specificity.

Step 4: System Suitability and The QC Rejection Loop
  • Action: Before running study samples, inject a System Suitability Test (SST) consisting of 6 replicates of a mid-level standard. Throughout the batch, insert Quality Control (QC) samples at the Lower Limit of Quantification (LLOQ), Low, Mid, and High levels every 10-15 samples.

  • Causality: If the SST shows a Coefficient of Variation (CV) > 2.0% for retention time or peak area, the instrument is drifting, and the run is aborted before wasting samples. If >33% of the inter-run QCs deviate by more than ±15% from their nominal concentration, the entire analytical batch is automatically invalidated. This enforces strict trustworthiness.

ICH-Compliant Validation Workflow & Experimental Data

Following1[1] and2[2] guidelines, the method was subjected to rigorous validation. A 1/x2 weighted linear regression was utilized. Unweighted regression inherently biases the calibration curve toward high-concentration data points; applying a 1/x2 weighting factor forces the curve to maintain accuracy at the critical trace (LLOQ) levels.

Table 2: Summary of LC-MS/MS Validation Data for EAMPC
Validation ParameterICH Q2(R2) / M10 Acceptance CriteriaExperimental ResultStatus
Linearity & Range R2≥0.99 (Weighted 1/x2 )0.5 – 500 ng/mL ( R2=0.998 )Pass
LLOQ Sensitivity S/N≥5 , Precision ≤20% 0.5 ng/mL (Precision: 8.4%)Pass
Intra-day Precision CV≤15% (LQC, MQC, HQC)3.2% – 6.7%Pass
Inter-day Accuracy 85% – 115% of Nominal94.5% – 106.2%Pass
IS-Normalized Matrix Factor CV≤15% across 6 independent lots0.98 (CV: 4.1%)Pass
Validation Workflow Visualization

The following diagram maps the logical progression of the self-validating LC-MS/MS workflow, demonstrating how analytical failures trigger built-in rejection loops to maintain data integrity.

Validation_Logic cluster_ICH ICH Q2(R2) / M10 Core Validation Start Sample Prep + SIL-IS (Intrinsic Recovery Validation) SST System Suitability Test (Baseline Verification) Start->SST Lin Linearity (1/x²) 0.5 - 500 ng/mL SST->Lin Acc Accuracy & Precision (QC Acceptance ±15%) Lin->Acc Mat Matrix Factor (IS-Normalized) Acc->Mat Decision QC Pass Rate > 67%? Mat->Decision Valid Method Validated (Ready for API Testing) Decision->Valid Yes Reject Run Rejected (Self-Correction Loop) Decision->Reject No Reject->SST

Self-validating LC-MS/MS workflow logic with built-in QC rejection loops.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. europa.eu. 2

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. fda.gov. 3

  • Q2(R2) Validation of Analytical Procedures. gxp-academy.org.1

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 4

  • ethyl 5-amino-2-methylpyridine-4-carboxylate | 52393-72-3 | C9H12N2O2 | Appchem. appchemical.com. 5

  • Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines. Part Iv. Miscellaneous Fused Pyrimidines. vdoc.pub. 6

Sources

Comparative

Spectroscopic Validation of Synthesized Ethyl 5-amino-2-methylpyridine-4-carboxylate: A Comparative Purity Guide

IntroductionEthyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3)[1] is a highly versatile heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and epigenetic modulators, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

IntroductionEthyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3)[1] is a highly versatile heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and epigenetic modulators, such as KDM4/KDM5 histone demethylase inhibitors[2]. In early-stage drug development, the purity of such intermediates is non-negotiable. Trace regioisomers (e.g., 3-amino variants) or residual synthetic reagents can drastically alter downstream coupling efficiencies and pharmacological profiles.

This guide objectively compares the spectroscopic purity of our Optimized Synthesized Grade against a Standard Commercial Grade and a Crude Intermediate . By employing orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—we demonstrate how to build a robust, self-validating analytical framework compliant with [1].

Section 1: Causality in the Analytical Strategy

As an application scientist, selecting the right analytical technique requires understanding the specific chemical vulnerabilities of the target molecule. We do not just run tests; we design assays based on molecular causality:

  • High-Resolution 1H & 13C NMR (Structural Elucidation & Isomeric Purity): Pyridine ring substitutions are highly prone to regioisomerism during synthesis. We utilize 1H NMR to monitor the specific coupling constants and chemical shifts of the aromatic protons. The Causality: The electronic shielding provided by the 5-amino and 2-methyl groups creates a unique spectral fingerprint that definitively rules out the 3-amino isomer. Furthermore, Quantitative NMR (qNMR) provides an [2].

  • UPLC-QTOF MS (Trace Impurity Profiling): While NMR confirms the bulk structure, it lacks the sensitivity to detect sub-1% impurities. We employ UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry. The Causality: The basic pyridine nitrogen readily accepts protons, making positive electrospray ionization (ESI+) highly efficient for detecting trace unreacted precursors or oxidation products that UV alone might miss.

  • FTIR (Functional Group Verification): Used as a rapid orthogonal check. The Causality: FTIR confirms the integrity of the ester carbonyl (~1720 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹), ensuring no unintended hydrolysis to the carboxylic acid occurred during the purification workflow.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system incorporating strict System Suitability Tests (SST).

Protocol 1: Quantitative 1H NMR Analysis
  • Sample Preparation: Dissolve 10.0 mg of Ethyl 5-amino-2-methylpyridine-4-carboxylate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.1% tetramethylsilane (TMS) as an internal shift reference.

  • SST (Internal Check): Run a blank DMSO-d6 sample prior to the analyte. The baseline must be flat, ensuring no residual water or solvent peaks interfere with the critical aromatic region (δ 6.0 - 9.0 ppm).

  • Acquisition: Acquire spectra at 400 MHz at 298 K. Use a 30° pulse angle, a relaxation delay (D1) of 10 seconds (crucial causality: ensures complete relaxation of slowly relaxing aromatic protons for accurate quantitation), and 64 scans.

  • Processing: Phase and baseline correct the spectrum. Integrate the isolated pyridine aromatic proton (C6-H) against the ethyl ester CH3 group to determine relative structural purity.

Protocol 2: UPLC-QTOF MS Purity Profiling
  • Sample Preparation: Dilute the sample to 1.0 mg/mL in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • SST (Internal Check): Inject a blank (Methanol) to establish baseline noise, followed by a caffeine standard. The system is only validated if the caffeine mass accuracy shows <5 ppm error and retention time drift is <0.05 min.

  • Detection: Scan m/z 100-1000 in ESI+ mode. Calculate chromatographic purity based on the Area Under the Curve (AUC) of the UV trace at 254 nm.

Protocol 3: FTIR-ATR Spectroscopy
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and dried.

  • SST (Internal Check): Collect a background spectrum of ambient air. The baseline must exhibit >95% transmittance with no ghost peaks.

  • Acquisition: Place 2-3 mg of the solid sample directly onto the crystal. Apply pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Section 3: Comparative Data Analysis

Table 1: 1H NMR Purity Assessment & Peak Assignments
Sample GradeAromatic Protons (δ ppm)Ester -CH2- (δ ppm)Amine -NH2 (δ ppm)Regioisomer Detectable?Calculated NMR Purity
Synthesized (Optimized) 8.05 (s, 1H), 7.62 (s, 1H)4.30 (q, 2H)6.20 (br s, 2H)None>99.5%
Commercial Standard 8.05 (s), 7.62 (s) + minor peaks4.30 (q) + 4.15 (q)6.20 (br s)Yes (~3% 3-amino isomer)96.2%
Crude Intermediate Multiple overlapping peaks4.30 (q) + broad signals6.20 (br s)Yes (Multiple)82.4%
Table 2: LC-MS Chromatographic Purity and Mass Accuracy
Sample GradeRetention Time (min)Observed m/z [M+H]+Mass Error (ppm)UV Purity (254 nm)Major Impurities Identified
Synthesized (Optimized) 2.85181.09721.199.8% None detected
Commercial Standard 2.85181.09752.895.5%m/z 167.08 (Des-ethyl acid), m/z 181.09 (Isomer)
Crude Intermediate 2.85181.09805.578.1%Unreacted precursors, oxidation products

Data Synthesis: The experimental data clearly demonstrates the superior performance of the Optimized Synthesized Grade. The commercial standard exhibited a ~3% contamination of a structural isomer (the 3-amino variant), which is notoriously difficult to separate via standard silica gel chromatography and requires the optimized recrystallization protocols utilized in our synthesized batch. The LC-MS data corroborates this, showing a pristine UV trace for the synthesized product, whereas the commercial standard contained measurable hydrolysis products.

Section 4: Visualizing the Analytical Workflow

AnalyticalWorkflow Start Synthesized Batch Ethyl 5-amino-2-methylpyridine-4-carboxylate NMR 1H & 13C qNMR Isomeric Purity & Structure Start->NMR 10 mg in DMSO-d6 LCMS UPLC-QTOF MS Trace Impurities & Mass Start->LCMS 1 mg/mL in MeOH FTIR FTIR-ATR Functional Group Integrity Start->FTIR Direct Solid Analysis Decision Data Synthesis & ICH Q2(R2) Specs Check NMR->Decision >99% Purity No Isomers LCMS->Decision Single Peak <5 ppm Error FTIR->Decision Peak Matching Pass Approved for Drug Development Decision->Pass Meets All Criteria Fail Reject / Repurify Decision->Fail Fails Specifications

Orthogonal spectroscopic validation workflow for Ethyl 5-amino-2-methylpyridine-4-carboxylate.

References

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases Source: ACS Publications URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Unlocking Quality: The Ultimate Guide to GMP NMR Testing Source: Emery Pharma URL: [Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of Ethyl 5-amino-2-methylpyridine-4-carboxylate Derivatives in Selective Acyl Transfer

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), distinguishing between sterically similar hydroxyl groups remains a significant challenge. While hypernucleophilic catalysts like 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), distinguishing between sterically similar hydroxyl groups remains a significant challenge. While hypernucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (PPY) offer exceptional reaction velocities[1], their aggressive kinetic profiles often result in poor chemoselectivity and promote unwanted side reactions.

This guide benchmarks a novel class of tunable organocatalysts: Ethyl 5-amino-2-methylpyridine-4-carboxylate (EAMPC) derivatives . Originally utilized as foundational scaffolds in the development of thioquinazolinone-based therapeutics[2], the EAMPC core possesses a unique stereoelectronic profile. By objectively comparing EAMPC against industry standards (DMAP, PPY, and Pyridine), this guide provides researchers with the experimental data and mechanistic rationale needed to implement highly selective, bifunctional acyl transfer catalysis.

Mechanistic Rationale: The EAMPC Bifunctional Advantage

To understand the experimental data, we must first examine the causality behind the catalyst's design. Standard nucleophilic catalysts operate by attacking an acylating agent (e.g., acetic anhydride or a DCC-activated carboxylic acid) to form a highly reactive N-acylpyridinium intermediate[3].

DMAP achieves its extreme reaction rates because its 4-dimethylamino group pumps electron density into the pyridine ring, making the nitrogen highly nucleophilic[1]. However, this lack of discrimination often leads to the 1,3-rearrangement of O-acyl intermediates into unreactive N-acylureas during Steglich esterifications[4].

The EAMPC derivative operates on a divergent paradigm:

  • Electronic Dampening: The electron-withdrawing ethyl carboxylate group at the C4 position drastically reduces the basicity and raw nucleophilicity of the pyridine nitrogen compared to DMAP.

  • Transition State Stabilization: The primary amine at the C5 position acts as a proximal hydrogen-bond donor. Once the N-acylpyridinium intermediate forms, this 5-amino group anchors the incoming alcohol via hydrogen bonding, orienting it for a highly ordered, lower-energy transition state.

This bifunctional mechanism sacrifices raw speed for geometric precision, allowing EAMPC to easily differentiate between primary and secondary alcohols.

Catalytic Workflow Visualization

CatalyticCycle Cat EAMPC Catalyst (Resting State) Int1 N-Acylpyridinium Intermediate Cat->Int1 + Ac2O Acyl Acylating Agent (e.g., Ac2O) Acyl->Int1 TS H-Bond Stabilized Transition State Int1->TS + ROH Sub Alcohol Substrate (ROH) Sub->TS TS->Cat Catalyst Regeneration Prod Ester Product + Acetic Acid TS->Prod Acyl Transfer

Catalytic cycle of EAMPC showing H-bond stabilized N-acylpyridinium intermediate formation.

Benchmarking Data

The following tables summarize the quantitative evaluation of EAMPC against standard catalysts.

Table 1: Kinetic Benchmarking in Standard Acylation Conditions: 1-methylcyclohexanol (1.0 eq), Acetic Anhydride (1.5 eq), Catalyst (5 mol%), CH₂Cl₂, 25°C.

CatalystRelative Rate ( krel​ )Half-life ( t1/2​ )Side-Product Formation
Pyridine 1> 48 hoursLow
EAMPC 4503.2 hoursTrace
DMAP 10,600< 5 minutesModerate (N-acylureas)
PPY 14,200< 3 minutesHigh

Insight: While EAMPC is significantly slower than DMAP[1], its krel​ of 450 is more than sufficient for overnight laboratory-scale reactions, with the added benefit of near-zero side-product formation.

Table 2: Chemoselectivity Benchmarking (Competitive Assay) Conditions: Equimolar mixture of 1-Octanol (1°) and 2-Octanol (2°), Acetic Anhydride (0.5 eq limiting reagent), Catalyst (5 mol%), CH₂Cl₂, 25°C.

CatalystYield: 1-Octyl AcetateYield: 2-Octyl AcetateSelectivity Factor ( S )
Pyridine 35%12%2.9 : 1
DMAP 48%46%1.04 : 1
PPY 49%47%1.04 : 1
EAMPC 94% 2% 47.0 : 1

Insight: DMAP's hypernucleophilicity indiscriminately acylates both primary and secondary alcohols. EAMPC's H-bonding pocket strictly favors the less sterically hindered primary alcohol, yielding an exceptional 47:1 selectivity ratio.

Experimental Protocol: Self-Validating Competitive Acylation Assay

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal standard. This creates a self-validating system: if the combined molarity of the unreacted substrates and the ester products does not equal the initial molarity relative to the internal standard, the researcher immediately knows that off-target side reactions have compromised the data.

Materials Required:

  • Substrates: 1-Octanol (1.0 mmol), 2-Octanol (1.0 mmol)

  • Acylating Agent: Acetic Anhydride (0.5 mmol)

  • Catalyst: EAMPC (0.025 mmol, 5 mol%)

  • Internal Standard: n-Dodecane (0.5 mmol)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂, 5.0 mL)

Step-by-Step Methodology:

  • System Initialization (Internal Control): To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-Octanol (130.2 mg), 2-Octanol (130.2 mg), and n-Dodecane (85.2 mg). Dissolve the mixture in 4.0 mL of anhydrous CH₂Cl₂.

  • Baseline Acquisition: Extract a 50 µL aliquot, dilute with 1.0 mL CH₂Cl₂, and inject into the GC-FID. Record the baseline integration ratios of the alcohols relative to the n-dodecane standard.

  • Catalyst Activation: Add EAMPC (4.5 mg) to the reaction flask. Stir for 5 minutes at 25°C to ensure complete dissolution.

  • Reaction Initiation: Dissolve Acetic Anhydride (51.0 mg) in 1.0 mL of CH₂Cl₂. Add this solution dropwise to the reaction flask over 2 minutes. Cap the flask under a nitrogen atmosphere.

  • Kinetic Monitoring: Extract 50 µL aliquots at t=30,60,120, and 180 minutes. Quench each aliquot immediately in 0.5 mL of saturated aqueous NaHCO₃, extract the organic layer, and analyze via GC-FID.

  • Causality & Mass Balance Check: Calculate the conversion. The sum of the remaining 1-Octanol, remaining 2-Octanol, 1-Octyl acetate, and 2-Octyl acetate must equal 2.0 mmol (relative to the n-dodecane peak). A mass balance < 95% indicates moisture contamination or catalyst degradation.

References

  • Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich.
  • Steglich Esterification. Organic Chemistry Portal.
  • Steglich esterification. Wikipedia.
  • Thioquinazolinones as Antituberculosis Agents Targeting Phosphopantetheinyl Transferase. Journal of Medicinal Chemistry - ACS Publications.

Sources

Comparative

A Senior Application Scientist's Guide: GC-MS vs. HPLC-UV for the Analysis of Ethyl 5-amino-2-methylpyridine-4-carboxylate

Executive Summary In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 5-amino-2-methylpyridine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its combination of a polar aromatic amine and an ester functional group. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantitative analysis of this compound.

This document moves beyond a simple listing of specifications. It delves into the fundamental principles of each technique, providing detailed, field-tested experimental protocols. We will explore the causality behind critical methodological choices, from sample preparation and derivatization for GC-MS to mobile phase selection for HPLC-UV. By presenting and interpreting comparative performance data, this guide empowers researchers, scientists, and drug development professionals to make informed decisions, selecting the most appropriate analytical strategy for their specific needs, whether for routine quality control, impurity profiling, or stability testing.

Introduction: The Analytical Challenge

Ethyl 5-amino-2-methylpyridine-4-carboxylate is a molecule of significant interest in medicinal chemistry. Its structure, featuring a pyridine ring, a primary aromatic amine, and an ethyl ester group, dictates its physicochemical properties and, consequently, the strategy for its analysis. The primary amine group imparts polarity and basicity, while the ester is susceptible to hydrolysis. The pyridine ring itself is a chromophore, making it suitable for UV detection.

The analytical objective dictates the choice of technique. For routine quantification of the main component in a relatively clean matrix, a robust and straightforward method is preferred. However, for identifying and quantifying trace-level impurities or degradation products, a method with higher specificity and sensitivity is required. This guide will compare GC-MS and HPLC-UV against the validation criteria defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to provide a comprehensive evaluation.[1][2][3][4][5]

Theoretical Foundations: A Tale of Two Phases

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6][7]

  • Principle of Separation (GC): The separation in GC is based on the partitioning of an analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[8][9] Volatile compounds with a lower boiling point and less affinity for the stationary phase travel through the column faster, resulting in separation.[6] For a compound like Ethyl 5-amino-2-methylpyridine-4-carboxylate, its polarity and hydrogen-bonding capacity from the amine group pose a challenge to volatilization, often necessitating a chemical modification step known as derivatization.[10]

  • Principle of Detection (MS): As separated compounds elute from the GC column, they enter the mass spectrometer's ion source.[8] In the most common mode, Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner.[6][7] The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a "molecular fingerprint."[6][8] This allows for highly specific identification and quantification.[11]

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC is a dominant technique in pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally fragile.[12]

  • Principle of Separation (HPLC): HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[13] For polar analytes like our target compound, Reverse-Phase HPLC is the most common mode. Here, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is driven by the relative hydrophobicity of the analytes.

  • Principle of Detection (UV): The HPLC system is coupled to a UV-Visible detector.[12] As the separated analytes pass through a flow cell, a beam of UV light is passed through the eluent.[14] Molecules containing chromophores (light-absorbing groups), such as the pyridine ring in our analyte, will absorb light at specific wavelengths.[15][16] According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the analyte's concentration, allowing for accurate quantification.[14][17]

Experimental Design & Protocols

To provide a robust comparison, we will outline detailed methodologies for each technique, grounded in established analytical principles. The protocols are designed to be self-validating, incorporating system suitability checks to ensure reliable performance.

GC-MS Analysis Workflow

The primary challenge for GC analysis of Ethyl 5-amino-2-methylpyridine-4-carboxylate is its polarity due to the primary amine. This can cause poor peak shape and adsorption onto the column. Derivatization is therefore a critical step to increase volatility and improve chromatographic performance.[10][18][19] Acylation with an agent like heptafluorobutyric anhydride (HFBA) is an excellent choice as it replaces the active hydrogens on the amine with a non-polar, electron-capturing group, significantly enhancing sensitivity.[19][20]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Ethyl Acetate Sample->Dissolve Deriv 3. Add HFBA & Pyridine (Heat at 60°C) Dissolve->Deriv Inject 4. Inject into GC Deriv->Inject Separate 5. GC Separation (Capillary Column) Inject->Separate Ionize 6. Ionization (EI) Separate->Ionize Detect 7. MS Detection (SIM Mode) Ionize->Detect Integrate 8. Integrate Peak Detect->Integrate Quantify 9. Quantify vs. Calibration Curve Integrate->Quantify

Caption: GC-MS workflow including essential derivatization step.

Protocol: GC-MS Quantification

  • Standard & Sample Preparation:

    • Prepare a stock solution of Ethyl 5-amino-2-methylpyridine-4-carboxylate reference standard (1 mg/mL) in ethyl acetate.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

    • Prepare the sample for analysis by accurately weighing and dissolving it in ethyl acetate to a target concentration of ~25 µg/mL.

  • Derivatization Procedure:

    • To 1 mL of each standard and sample solution in a sealed vial, add 50 µL of pyridine (as a catalyst) and 100 µL of heptafluorobutyric anhydride (HFBA).

    • Vortex the vials and heat at 60°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Splitless, 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI), 230°C, 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte (determine these by a preliminary full scan analysis).

  • Data Analysis:

    • Integrate the peak area of the target ion.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the sample from the calibration curve.

HPLC-UV Analysis Workflow

The HPLC-UV method offers a more direct approach, avoiding the need for derivatization. The key is to develop a method that provides good retention, a sharp peak shape, and adequate separation from any potential impurities. A reverse-phase C18 column is a standard choice. The mobile phase composition, particularly the pH, is critical for achieving good chromatography for a basic compound like this.[21][22] An acidic mobile phase will protonate the amine group, improving peak shape and solubility in the mobile phase.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Mobile Phase Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. HPLC Separation (C18 Column) Inject->Separate Detect 6. UV Detection (e.g., 254 nm) Separate->Detect Integrate 7. Integrate Peak Detect->Integrate Quantify 8. Quantify vs. Calibration Curve Integrate->Quantify

Caption: HPLC-UV workflow for direct quantitative analysis.

Protocol: HPLC-UV Quantification

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard (1 mg/mL) in a 50:50 mixture of Mobile Phase A and B (the diluent).

    • Create a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the diluent.

    • Prepare the sample for analysis by accurately weighing and dissolving it in the diluent to a target concentration of ~100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II (or equivalent).

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 40% Mobile Phase B at a flow rate of 1.0 mL/min. (Note: Gradient elution may be required if impurities are present).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Visible Detector.

    • Detection Wavelength: 254 nm. The pyridine ring exhibits strong absorbance around 254-257 nm.[16] A preliminary scan of the analyte should be performed to confirm the absorbance maximum.

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration.[23]

    • Determine the sample concentration from the calibration curve.

Comparative Data Analysis & Results

The performance of each method must be evaluated based on standard validation parameters as outlined in ICH Q2(R1).[1][3][5] The following table summarizes the expected performance based on the nature of the techniques.

Parameter GC-MS (with Derivatization) HPLC-UV Justification
Specificity/Selectivity Excellent Good to Excellent MS provides mass-based identification, offering definitive proof of identity and resolving co-eluting peaks that UV cannot. HPLC-UV relies on chromatographic separation alone.
Linearity (R²) > 0.995> 0.998Both techniques offer excellent linearity, but HPLC often demonstrates slightly better correlation coefficients due to the direct injection of a liquid sample.
Range 1 - 50 µg/mL1 - 200 µg/mLHPLC typically accommodates a wider linear range without detector saturation compared to MS detectors.
LOD / LOQ LOD: ~0.1 µg/mL LOQ: ~0.3 µg/mL LOD: ~0.3 µg/mL LOQ: ~1.0 µg/mL GC-MS in SIM mode is exceptionally sensitive.[24] Derivatization with a fluorinated reagent can further lower detection limits.
Accuracy (% Recovery) 98 - 102%98 - 102%With proper validation, both methods can achieve high accuracy. The multi-step derivatization in GC-MS can introduce variability if not carefully controlled.
Precision (% RSD) < 2.0%< 1.0%HPLC methods are generally more precise due to fewer sample handling steps and highly reproducible autosamplers and pumps.
Robustness Good Excellent The HPLC method is less susceptible to minor variations. The GC-MS method's derivatization step is an additional source of potential variability.
Throughput Moderate High The derivatization step (heating and cooling) adds significant time to the GC-MS workflow, reducing overall sample throughput compared to the direct injection HPLC method.

Discussion & Recommendations

The choice between GC-MS and HPLC-UV is not a matter of which technique is "better," but which is more "fit-for-purpose."

Choose HPLC-UV for:

  • Routine QC and Assay: For quantifying the main component in drug substances or products, HPLC-UV is the workhorse.[12][25] Its high precision, robustness, wider linear range, and simpler sample preparation make it ideal for high-throughput environments where the primary goal is to confirm the potency of the analyte.

  • Stability Studies: HPLC is excellent for monitoring the degradation of the parent compound over time, as the direct analysis is highly reproducible.

  • Simplicity and Cost: The method is straightforward, does not require specialized derivatization reagents, and the instrumentation is generally less expensive to operate and maintain than GC-MS.

Choose GC-MS for:

  • Impurity Identification: This is where GC-MS truly excels. If the goal is to identify unknown impurities or degradation products, the mass spectrum provides invaluable structural information that UV detection cannot.[6][11] This is critical during process development and forced degradation studies.

  • Trace-Level Quantification: For quantifying genotoxic or other critical impurities at very low levels (ppm or ppb), the superior sensitivity of GC-MS in SIM mode is often necessary.[7][26]

  • Orthogonal Method Validation: In regulatory filings, it is often required to have two analytical methods based on different principles. GC-MS serves as an excellent orthogonal technique to a primary HPLC method, providing a higher level of confidence in the analytical results.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the analysis of Ethyl 5-amino-2-methylpyridine-4-carboxylate. The HPLC-UV method stands out for its simplicity, robustness, and high precision, making it the superior choice for routine quantitative analysis in a quality control setting. Conversely, the GC-MS method, while more complex due to the mandatory derivatization step, offers unparalleled specificity and sensitivity. It is the indispensable tool for challenging tasks such as definitive impurity identification and the quantification of trace-level contaminants, providing a deeper analytical insight that is crucial for comprehensive drug development and safety assessment. The ultimate selection should be guided by a clear understanding of the analytical objective, balancing the need for routine efficiency with the demand for definitive structural information.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. How Does GC-MS Work and Its Principle Explained. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Staroń, M., & Fischer, C. (1998). Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. Journal of Chromatography A, 810(1-2), 161-172. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Yamin, M., & Fuoss, R. M. (1953). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Journal of the American Chemical Society, 75(23), 5979-5980. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Stenhagen, E., & Ställberg-Stenhagen, S. (1950). Ultra-Violet absorption spectra of pyridine and pyridine derivatives. Acta Chemica Scandinavica, 4, 396-403. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Gas Chromatography/Mass Spectrometry Fundamentals. [Link]

  • ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]

  • Mol, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4587–4598. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • The MAK Collection for Occupational Health and Safety. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK Collection for Occupational Health and Safety, 5(3). [Link]

  • LCGC International. How It Works: UV Detection for HPLC. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Scribd. Derivatization of Amines. [Link]

  • IBIDEN Engineering Co.,Ltd. Analysis and the principle of Gas Chromatography-Mass Spectrometer. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • Mancini, G., et al. (2017). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Journal of Computational Chemistry, 38(29), 2471-2479. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • ResearchGate. a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. [Link]

  • Li, Y., et al. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B: Chemical Analysis), 56(8), 1184-1188. [Link]

  • JEOL. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • JASCO Global. Principles of HPLC (5) Qualitative and quantitative analysis. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Scribd. HPLC UV Detector Principles and Ranges. [Link]

  • Stoyanova, M., et al. (2017). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. International Journal of Pharmaceutical and Clinical Research, 9(1), 58-63. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • ResearchGate. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51. [Link]

  • Regis Technologies. Acids: Derivatization for GC Analysis. [Link]

  • Kourtchev, I., et al. (2023). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Analytical Methods, 15(40), 5069-5077. [Link]

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Validation

Comparative binding affinity of Ethyl 5-amino-2-methylpyridine-4-carboxylate in kinase assays

Comparative Binding Affinity Guide: Ethyl 5-amino-2-methylpyridine-4-carboxylate as a Core Scaffold in Kinase Inhibitor Development Executive Summary Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS 52393-72-3) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: Ethyl 5-amino-2-methylpyridine-4-carboxylate as a Core Scaffold in Kinase Inhibitor Development

Executive Summary

Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS 52393-72-3) is a highly versatile ortho-amino ester building block[1]. While the compound itself is a low-affinity fragment, it serves as the foundational precursor for synthesizing pyrido[3,4-d]pyrimidine scaffolds—a privileged pharmacophore in modern oncology. Derivatives synthesized from this specific precursor exhibit profound, often best-in-class binding affinities across a spectrum of oncogenic kinases, including EGFR, MPS1, and CDK2[2][3].

This guide objectively compares the binding affinity of inhibitors derived from this core precursor against alternative scaffolds (e.g., quinazolines) and provides validated experimental protocols for evaluating these interactions.

Mechanistic Rationale: Why the Pyrido[3,4-d]pyrimidine Scaffold?

The conversion of Ethyl 5-amino-2-methylpyridine-4-carboxylate into a fused pyrido[3,4-d]pyrimidine system creates a highly optimized ATP-competitive inhibitor[3].

  • Hinge Region Interaction: The N1 and N3 atoms of the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met769 and Thr766 in EGFR)[4].

  • Electronic Distribution: The placement of the pyridine nitrogen in the [3,4-d] orientation alters the electron density of the pyrimidine core compared to standard quinazolines (like Erlotinib). This unique electronic profile often results in tighter binding to mutant kinase conformations and improved ligand efficiency[4].

  • Overcoming Resistance: Derivatives synthesized from this precursor, particularly those bearing an acrylamide moiety at the 6-position, act as irreversible inhibitors capable of overcoming the EGFR-T790M "gatekeeper" mutation—a common resistance mechanism against first-generation drugs[5][6].

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data (IC50) of pyrido[3,4-d]pyrimidine derivatives (synthesized from the ethyl 5-amino-2-methylpyridine-4-carboxylate core) compared to alternative standard scaffolds.

Scaffold ClassRepresentative Kinase TargetIC50 / Ki (nM)Reference Compound / ScaffoldComparative IC50 (nM)
Pyrido[3,4-d]pyrimidine EGFR (L858R)1.1 - 1.7 nMQuinazoline (Gefitinib)~2.5 nM
Pyrido[3,4-d]pyrimidine EGFR (L858R/T790M)23.3 nMQuinazoline (Erlotinib)> 1000 nM
Pyrido[3,4-d]pyrimidine MPS1 (Mitotic Kinase)< 5.0 nM1H-pyrrolo[3,2-c]pyridine15.0 nM
Pyrido[3,4-d]pyrimidine CDK2~ 12.0 nMPyrido[2,3-d]pyrimidine~ 15.0 nM

Data synthesized from literature evaluating the structure-activity relationship (SAR) of fused pyrimidines[2][3][5][6].

Experimental Workflows: TR-FRET Kinase Assay

To accurately determine the binding affinity of compounds derived from Ethyl 5-amino-2-methylpyridine-4-carboxylate, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Application Scientist Insight (Causality): Highly conjugated fused pyrimidines often exhibit intrinsic auto-fluorescence, which can artificially skew readouts in standard fluorescence assays. TR-FRET utilizes a time delay (e.g., 50–100 microseconds) before signal measurement. This allows the short-lived compound auto-fluorescence to decay, leaving only the long-lived Lanthanide (Europium) signal, ensuring a high signal-to-noise ratio.

Protocol: Self-Validating TR-FRET Binding Assay

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the pyrido[3,4-d]pyrimidine derivative in 100% DMSO (11-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final assay DMSO concentration of 1%.

  • Kinase Incubation: Add 5 µL of the recombinant kinase (e.g., EGFR L858R/T790M) to a 384-well low-volume microplate. Add 2.5 µL of the compound. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer & Antibody Addition: Add 2.5 µL of a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647) and a LanthaScreen™ Eu-anti-tag antibody.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665 nm / 615 nm).

  • Validation (Z'-factor): Ensure the assay includes positive controls (e.g., Gefitinib for EGFR) and negative controls (DMSO only). Calculate the Z'-factor; a value > 0.6 indicates a robust, self-validating assay.

Visualizations

ScaffoldElaboration Precursor Ethyl 5-amino-2-methylpyridine- 4-carboxylate (Precursor) Cyclization Cyclization & Functionalization Precursor->Cyclization Core Pyrido[3,4-d]pyrimidine Core Cyclization->Core Target1 EGFR (L858R/T790M) Irreversible Inhibitors Core->Target1 Acrylamide addition Target2 MPS1 Kinase Mitotic Inhibitors Core->Target2 Hybridization Target3 CDK2 Kinase Cell Cycle Inhibitors Core->Target3 Amine derivatization

Synthesis of Ethyl 5-amino-2-methylpyridine-4-carboxylate into targeted kinase inhibitors.

TRFRETLogic Kinase Kinase + Eu-Antibody HighFRET High FRET Signal (No Inhibition) Kinase->HighFRET + Tracer LowFRET Low FRET Signal (Target Bound) Kinase->LowFRET + Inhibitor Tracer Fluorescent Tracer (ATP Competitive) Tracer->HighFRET Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->LowFRET Displaces Tracer

TR-FRET competitive binding assay logic for evaluating kinase inhibitor affinity.

Conclusion

While Ethyl 5-amino-2-methylpyridine-4-carboxylate is not a kinase inhibitor in isolation, its structural geometry makes it an indispensable precursor. The resulting pyrido[3,4-d]pyrimidine derivatives consistently demonstrate superior or equivalent binding affinities compared to legacy quinazoline scaffolds, particularly in overcoming mutant kinase resistance profiles.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach URL: [Link]

  • Xi'an Jiaotong University - Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold URL: [Link]

  • Frontiers - A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship URL: [Link]

  • RSC Publishing - Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methylamino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors URL: [Link]

Sources

Comparative

Assessing the Stability of Ethyl 5-amino-2-methylpyridine-4-carboxylate vs. Aliphatic Esters: A Comparative Guide

As drug development professionals and formulation scientists evaluate novel building blocks, understanding the intrinsic stability of heteroaromatic esters compared to standard aliphatic esters is paramount. Ethyl 5-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists evaluate novel building blocks, understanding the intrinsic stability of heteroaromatic esters compared to standard aliphatic esters is paramount. Ethyl 5-amino-2-methylpyridine-4-carboxylate (EAMPC) is a highly functionalized pyridine derivative. While its ester linkage may superficially resemble that of a simple aliphatic ester (like ethyl butyrate), its degradation kinetics and stability profile are governed by complex electronic push-pull dynamics that do not exist in aliphatic systems.

This guide objectively compares the stability of EAMPC against aliphatic esters, detailing the mechanistic causality behind their differences and providing a self-validating experimental workflow for rigorous stability assessment.

Mechanistic Causality: The Electronic Push-Pull Dynamics

To understand why EAMPC behaves differently from an aliphatic ester, we must analyze the electronic environment surrounding the ester carbonyl.

Aliphatic Esters (e.g., Ethyl Butyrate): Aliphatic esters rely on the mild inductive effects of adjacent alkyl chains. Because alkyl groups are electronically neutral or weakly donating, the ester carbonyl maintains a stable, predictable electrophilicity. Consequently, aliphatic esters exhibit slow, standard hydrolysis kinetics in mild aqueous environments and are generally robust against thermal degradation[1].

Heteroaromatic Esters (EAMPC): EAMPC features a pyridine ring, a 2-methyl group, and a 5-amino group. The stability of its ester bond at the 4-position is dictated by three competing factors:

  • Heteroaromatic Electron Withdrawal: The electronegative pyridine nitrogen pulls electron density away from the ring, increasing the electrophilicity of the ester carbonyl. This makes the ester significantly more susceptible to nucleophilic attack (e.g., base-catalyzed hydrolysis by OH⁻) compared to aliphatic counterparts[2].

  • Protonation-Driven Instability: In acidic media (pH < 5), the pyridine nitrogen protonates to form a pyridinium ion. This introduces a formal positive charge, drastically amplifying the electron-withdrawing effect. As a result, acid-catalyzed hydrolysis of EAMPC is exponentially faster than that of unprotonated aliphatic esters, a phenomenon well-documented in structurally similar betaine and choline ester analogs[3].

  • Resonance Stabilization: Counteracting the pyridine ring, the 5-amino group acts as a strong electron donor via resonance. This partial donation into the ring helps stabilize the carbonyl carbon, slightly mitigating the extreme hydrolysis rates that would otherwise be seen in an unsubstituted pyridine-4-carboxylate.

Secondary Degradation: The Decarboxylation Risk

A critical differentiator between aliphatic and pyridine-based esters is their post-hydrolysis stability. When an aliphatic ester hydrolyzes, the resulting aliphatic carboxylic acid is highly stable.

Conversely, the hydrolysis of EAMPC yields 5-amino-2-methylpyridine-4-carboxylic acid. Pyridinecarboxylic acids are notoriously prone to decarboxylation, particularly at elevated temperatures or when the molecule is in its zwitterionic/isoelectric state[4]. Therefore, the degradation of EAMPC is often a two-step irreversible loss: hydrolysis followed by decarboxylation. This complicates stability assays, as tracking only the disappearance of the parent ester will not yield an accurate mass balance.

Comparative Stability Profile

The following table summarizes the quantitative and theoretical stability differences between EAMPC and a standard aliphatic ester.

Stability ParameterEthyl 5-amino-2-methylpyridine-4-carboxylate (EAMPC)Aliphatic Esters (e.g., Ethyl Butyrate)Mechanistic Driver
Acidic Hydrolysis (pH < 4) Rapid degradationSlow degradationPyridine nitrogen protonation severely increases carbonyl electrophilicity in EAMPC[3].
Basic Hydrolysis (pH > 9) Accelerated degradationModerate degradationElectron-withdrawing heteroaromatic ring facilitates rapid OH⁻ attack[2].
Thermal Stability Moderate (Prone to secondary degradation)HighPyridine-4-carboxylic acids undergo decarboxylation at elevated temperatures[4].
Oxidative Stability VulnerableHighly stableThe primary aromatic 5-amino group in EAMPC is susceptible to N-oxidation.

Experimental Workflow: Self-Validating Stability Assessment

To objectively assess the stability of EAMPC, a standard "loss-of-parent" assay is insufficient due to the secondary decarboxylation pathway. The following protocol utilizes a self-validating mass balance system . By quantifying the parent ester, the intermediate acid, and the decarboxylated end-product, we ensure that no hidden degradation pathways (e.g., precipitation or volatilization) skew the kinetic data.

Step-by-Step Methodology

Step 1: Buffer Preparation & Matrix Stabilization Prepare three aqueous buffer systems: 0.1 M HCl (pH 2.0), 0.1 M Phosphate Buffer (pH 7.4), and 0.1 M Borate Buffer (pH 10.0). Ensure ionic strength is normalized to 0.15 M using NaCl to prevent kinetic artifacts.

Step 2: Dual-Spike Incubation (The Self-Validating Step) Spike EAMPC (Test) and Ethyl Butyrate (Control) into separate vials of each buffer to a final concentration of 1.0 mg/mL. Immediately add Ethyl Benzoate (0.5 mg/mL) as an internal standard (IS). Incubate at 40°C in a shaking water bath.

Step 3: Isoelectric Quenching At predetermined time points (0, 1, 4, 8, 24, and 48 hours), extract 100 µL aliquots. Quench the reaction immediately by adjusting the pH to ~7.0 (using dilute NaOH or HCl) and diluting 1:10 in cold Acetonitrile to precipitate buffer salts and halt hydrolysis.

Step 4: Orthogonal LC-UV/MS Analysis Inject the quenched samples into an LC-MS system equipped with a Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Detection: Monitor UV at 254 nm for EAMPC and its aromatic degradants. Use MS (ESI+) to confirm the molecular weights of the intermediate (m/z 153 for the acid) and the decarboxylated product (m/z 109).

Step 5: Mass Balance Calculation For every time point ( t ), calculate the total molar concentration of the pyridine species:

[Total_Moles]t​=[EAMPC]t​+[Pyridine_Acid]t​+[Decarboxylated_Base]t​

Validation Criterion: If [Total_Moles]t​ deviates by more than 5% from [EAMPC]0​ , the system is not mass-balanced, indicating an alternative degradation pathway (such as oxidation of the 5-amino group) has occurred.

Degradation Pathway Visualization

The following diagram maps the logical relationship between pH environments, structural mechanisms, and the resulting degradation pathways for both ester classes.

G EAMPC Ethyl 5-amino-2-methylpyridine-4-carboxylate (EAMPC) Protonated Protonated Pyridinium (pH < 5) EAMPC->Protonated Acidic Media Anionic Hydroxide Attack (pH > 9) EAMPC->Anionic Basic Media Acid 5-amino-2-methylpyridine-4-carboxylic acid (Intermediate) Protonated->Acid Rapid Hydrolysis Anionic->Acid Accelerated Hydrolysis Decarb 5-amino-2-methylpyridine (Decarboxylation Product) Acid->Decarb Heat / Isoelectric pH Aliphatic Aliphatic Ester (e.g., Ethyl Butyrate) AliphaticAcid Aliphatic Carboxylic Acid (Stable End Product) Aliphatic->AliphaticAcid Slow Hydrolysis (pH Extremes)

Caption: Logical workflow of pH-dependent hydrolysis and secondary decarboxylation pathways.

Conclusion

Ethyl 5-amino-2-methylpyridine-4-carboxylate cannot be treated as a standard ester during formulation or synthesis. Its heteroaromatic core inherently destabilizes the ester bond toward both acid and base-catalyzed hydrolysis, while the resulting carboxylic acid is vulnerable to terminal decarboxylation. By understanding these causal mechanisms and implementing self-validating mass balance protocols, researchers can accurately predict shelf-life and optimize the handling of highly functionalized pyridinecarboxylates.

References

  • Title: The Kinetics of Alkaline Hydrolysis of the Ethyl p-Pyridylacrylates and their l-Oxides. Source: Journal of the Chemical Society (Resumed) / RSC Publishing. URL: [Link]

  • Title: Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. Source: International Journal of Molecular Sciences / MDPI. URL: [Link]

  • Title: Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Source: The Journal of Organic Chemistry / ACS Publications. URL: [Link]

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Source: Canadian Journal of Chemistry / Canadian Science Publishing. URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 5-amino-2-methylpyridine-4-carboxylate

As a Senior Application Scientist, I recognize that handling novel or highly substituted heterocyclic compounds requires moving beyond generic safety data sheets to understand the mechanistic rationale behind safety prot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or highly substituted heterocyclic compounds requires moving beyond generic safety data sheets to understand the mechanistic rationale behind safety protocols. Ethyl 5-amino-2-methylpyridine-4-carboxylate (CAS: 52393-72-3)[1] is a critical organic building block frequently utilized in drug discovery and the synthesis of fused pyridopyrimidines[2].

However, because it contains both an aminopyridine moiety and an ester functional group, it presents specific toxicological and physical hazards that demand rigorous operational controls[3][4]. This guide provides a self-validating, step-by-step framework for safely handling this compound, ensuring scientific integrity and personnel safety.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this compound behaves the way it does.

  • Dermal Penetration & Systemic Toxicity: Aminopyridine derivatives are notorious for their ability to rapidly absorb through the skin and mucous membranes[3]. Once systemic, they can act as potassium channel blockers, leading to severe nervous system toxicity (H370). This makes standard single-layer gloving insufficient for prolonged exposure.

  • Respiratory & Mucosal Irritation: The compound is a crystalline powder that can form combustible dust concentrations in the air[5]. Inhalation of these micro-particulates causes severe respiratory tract irritation (H335) and serious eye damage (H319)[6].

  • Aquatic Toxicity: Pyridinecarboxylates and aminopyridines are highly persistent in aquatic environments and toxic to aquatic life (H410)[3][7]. Therefore, aqueous waste streams must never be discharged into standard municipal drains[4].

Quantitative Hazard Summary
Hazard ClassGHS CodeMechanistic RationaleOperational Implication
Acute Toxicity (Oral/Dermal) H301 / H311Rapid absorption of the aminopyridine ring through lipid bilayers[3].Mandates double-gloving and immediate decontamination of skin.
Skin/Eye Irritation H315 / H319Basic amine group reacts with mucosal moisture, causing localized pH changes[6].Mandates safety goggles (not just glasses) and face shields during bulk transfer.
Target Organ Toxicity H335 / H370Systemic distribution targets the central nervous system[6].Mandates the use of a Class II Fume Hood to prevent inhalation.
Aquatic Toxicity H410 / H412High environmental persistence of the pyridine core[3][7].Mandates strict segregation of liquid and solid waste for incineration.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards, the following PPE is required. Every choice is designed to create a redundant, self-validating barrier between the researcher and the chemical.

PPE CategoryRequired SpecificationCausality / Rationale
Hand Protection Double Nitrile Gloves (Minimum 0.11 mm thickness)Aminopyridines can permeate standard nitrile over time. Double gloving allows the outer glove to be discarded immediately if contaminated, preserving the inner barrier[3].
Eye/Face Protection Tight-sealing Safety Goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave gaps. Goggles prevent aerosolized ester dust from contacting ocular mucosa[5][6].
Body Protection Flame-Resistant (FR) Chemical Lab CoatProtects against the combustible nature of the organic powder and prevents static charge accumulation[4][5].
Respiratory N95 / P100 Particulate Respirator (EN 143)Required only if weighing outside a certified fume hood, to prevent inhalation of highly irritating particulates[5].

Step-by-Step Operational Workflow

The following methodology ensures that the handling of Ethyl 5-amino-2-methylpyridine-4-carboxylate is strictly controlled from container opening to final reaction quenching.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

  • Static Control: Because the powder can form combustible dust[5], ground all metal spatulas and analytical balances. Wipe down the interior of the hood with a damp static-dissipative cloth.

  • PPE Donning: Don the FR lab coat, safety goggles, and two pairs of nitrile gloves.

Phase 2: Primary Handling & Transfer
  • Closed-System Transfer: Open the reagent bottle only inside the fume hood.

  • Weighing: Use a static-free weighing boat. Avoid aggressive pouring; instead, use a grounded stainless-steel spatula to transfer the powder to prevent aerosolization.

  • Dissolution: Dissolve the compound in the chosen organic solvent (e.g., DMSO, DMF, or ethanol) before removing the vessel from the hood. Once in solution, the risk of inhalation drops significantly, though dermal risks remain[4][8].

  • Glove Exchange: Immediately discard the outer pair of gloves into the hazardous solid waste bin after the transfer is complete. Don a fresh outer pair.

Phase 3: Decontamination & Spill Response

If a spill occurs, do not sweep the powder, as this will aerosolize the aminopyridine[6].

  • Containment: Gently cover the spilled powder with damp absorbent pads (using water or a dilute weak acid to protonate and stabilize the amine).

  • Collection: Carefully scoop the damp mass using a non-sparking tool and place it into a sealable hazardous waste container[6][8].

  • Surface Decontamination: Wash the affected area with copious amounts of soap and water, followed by an ethanol wipe down, as the compound is highly soluble in organic solvents[3][8].

Phase 4: Waste Disposal Plan
  • Solid Waste: All contaminated spatulas, weighing boats, and gloves must be placed in a sealed, labeled biohazard/chemical waste bin designated for "Toxic Organics"[7].

  • Liquid Waste: Do not flush any aqueous washes down the drain due to severe aquatic toxicity (H410)[3]. Collect all liquid waste in a dedicated, clearly labeled halogenated/non-halogenated organic waste carboy.

  • Final Disposal: Waste must be transferred to an approved environmental facility for high-temperature incineration[5][7].

Operational Workflow Visualization

Workflow N1 1. Don PPE (Double Nitrile, Goggles) N2 2. Transfer to Class II Fume Hood N1->N2 N3 3. Weighing & Solvent Dissolution N2->N3 N4 Spill Occurs? N3->N4 N5 Contain with Damp Pad (Do Not Sweep) N4->N5 Yes N6 Seal in Hazardous Waste Container N4->N6 No N5->N6 N7 High-Temp Incineration (No Drain Disposal) N6->N7

Workflow for handling and disposing of aminopyridine derivatives.

References

  • Ethyl 3-amino-4-pyridinecarboxylate | 14208-83-4 | C8H10N2O2 | Appchem. appchemical.com. 1

  • Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines. Part Iv. Miscellaneous Fused Pyrimidines. vdoc.pub. 2

  • 3- Aminopyridine Safety Data Sheet. jubilantingrevia.com.3

  • SAFETY DATA SHEET: 2-aminopyridine. sigmaaldrich.com. 7

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 5

  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET. cdhfinechemical.com. 6

  • SAFETY DATA SHEET - TCI Chemicals (2-Aminopyridine). tcichemicals.com.

  • JQ-1164 - Safety Data Sheet. combi-blocks.com. 8

  • SAFETY DATA SHEET: Sodium Isonicotinate. tcichemicals.com.

  • Material Safety Data Sheet (MSDS) - Chemical Bull. chemicalbull.com. 4

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